3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLZWHJQFTJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380400 | |
| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77640-03-0 | |
| Record name | 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This compound, a derivative of the pyrrole heterocyclic ring system, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document consolidates available data on its chemical structure, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside a discussion of its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.
Introduction
Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry. The pyrrole scaffold is a key structural component in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, featuring a β-ketonitrile moiety attached to a methylated pyrrole ring, represents a versatile intermediate for the synthesis of more complex heterocyclic systems. Its unique electronic and structural features make it a subject of interest for the design of novel drug candidates.
Chemical Properties
Structure and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 77640-03-0[1]
-
Molecular Formula: C₈H₈N₂O[1]
-
Molecular Weight: 148.16 g/mol [1]
-
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Boiling Point | 319.7 °C at 760 mmHg | [1] |
| Density | 1.08 g/cm³ | [1] |
| Flash Point | 147.1 °C | [1] |
| Refractive Index | 1.547 | [1] |
| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |
Synthesis and Purification
General Synthetic Approach
The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Knorr pyrrole synthesis.[3] For this compound, a plausible synthetic route would involve the acylation of 1-methylpyrrole with a suitable cyanoacetylating agent.
dot
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol (Proposed)
Materials:
-
1-Methylpyrrole
-
Cyanoacetyl chloride (or other suitable acylating agent)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Pyridine (or other suitable base)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: A solution of 1-methylpyrrole in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Acylation: A solution of cyanoacetyl chloride in anhydrous diethyl ether is added dropwise to the cooled solution of 1-methylpyrrole with stirring. A base such as pyridine may be added to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by either column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.[4][5]
Spectral Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, and the methylene group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole-H (3, 4, 5 positions) | 6.0 - 7.5 | Multiplets |
| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet |
| Methyl (-CH₃) | 3.5 - 4.0 | Singlet |
13C NMR Spectroscopy
The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule in their unique chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Pyrrole Ring Carbons | 100 - 140 |
| Nitrile (C≡N) | 115 - 125 |
| Methylene (-CH₂-) | 40 - 50 |
| Methyl (-CH₃) | 30 - 40 |
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (nitrile) | 2200 - 2260 |
| C=O (ketone) | 1680 - 1720 |
| C-H (aromatic/aliphatic) | 2850 - 3100 |
| C-N | 1180 - 1360 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the cyano group, the carbonyl group, and cleavage of the pyrrole ring.[6][7]
Potential Biological Applications and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of pyrrole-containing compounds is known for a variety of pharmacological activities.[8]
Anticancer Potential
Many pyrrole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. The structural motifs present in this compound make it a candidate for investigation as a potential anticancer agent.
Caption: General mechanism of antimicrobial action for pyrrole compounds.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward, albeit not yet fully detailed in public literature, synthesis and versatile chemical nature make it an attractive starting material for the creation of diverse libraries of bioactive molecules. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and explore its specific biological activities and mechanisms of action. This in-depth guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
This document provides a comprehensive overview of the chemical and physical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a versatile β-ketonitrile building block utilized in the synthesis of complex N-heterocyclic scaffolds for pharmaceutical and medicinal chemistry research.[1]
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 77640-03-0 | [2][3][4] |
| Molecular Formula | C₈H₈N₂O | [2][4] |
| Molecular Weight | 148.1619 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | Not specified | |
| InChI | InChI=1/C8H8N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h2-3,6H,4H2,1H3 | [2] |
| Density | 1.08 g/cm³ | [2] |
| Boiling Point | 319.7°C at 760 mmHg | [2] |
| Flash Point | 147.1°C | [2] |
| Refractive Index | 1.547 | [2] |
| Vapour Pressure | 0.000333 mmHg at 25°C | [2] |
Molecular Structure Diagram
The following diagram illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound:
A documented synthesis involves the mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g), an aryl aldehyde (1.0 mmol), this compound (1.0 mmol, 0.148 g), and a catalyst, MIL-53(Al)-N(CH₂PO₃H₂)₂ (10.0 mg).[5] These components are stirred under solvent-free conditions at 110 °C in a 25.0 mL vessel.[5] The successful formation and structural integrity of the synthesized products are typically confirmed using techniques such as melting point analysis, ¹H-NMR, ¹³C-NMR, and FT-IR.[5]
Research Applications
This compound is a valuable building block in organic synthesis, particularly for creating complex nitrogen-containing heterocyclic structures.[1] Its reactivity is centered around the active methylene group, which is positioned between the electron-withdrawing nitrile and carbonyl groups.[1] This structural feature allows it to readily participate in chemical reactions like Knoevenagel condensations and Michael additions.[1]
Key research applications include:
-
Heterocyclic Synthesis: It serves as a crucial reactant in one-pot condensation reactions to construct novel tetrahydropyrido[2,3-d]pyrimidine derivatives, which are significant scaffolds in the development of bioactive molecules.[1]
-
Click Chemistry: Under mild, base-catalyzed conditions, it selectively reacts with nitrileimines through 1,3-dipolar cycloaddition to form 5-amino-1H-pyrazole derivatives, aligning with green chemistry principles.[1]
-
Medicinal Chemistry: The pyrrole-pyrimidine and pyrrole-pyrazole hybrids synthesized from this compound are subjects of investigation for a range of biological activities, including potential anticancer and antimicrobial properties.[1]
References
Spectroscopic and Synthetic Profile of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile: A Technical Guide
Introduction
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. These are predicted values and should be confirmed by experimental analysis.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted) Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | t | 1H | H-5 (pyrrole) |
| ~6.8-6.9 | dd | 1H | H-3 (pyrrole) |
| ~6.1-6.2 | dd | 1H | H-4 (pyrrole) |
| ~4.0 | s | 2H | -CH₂-CN |
| ~3.9 | s | 3H | N-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted) Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~180-185 | C=O |
| ~130-135 | C-2 (pyrrole) |
| ~128-132 | C-5 (pyrrole) |
| ~115-120 | -CN |
| ~115-120 | C-3 (pyrrole) |
| ~108-112 | C-4 (pyrrole) |
| ~35-40 | N-CH₃ |
| ~28-32 | -CH₂-CN |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250-2270 | Medium | C≡N stretch |
| ~1680-1700 | Strong | C=O stretch (ketone) |
| ~1520-1550 | Medium | C=C stretch (pyrrole ring) |
| ~1400-1450 | Medium | C-H bend (CH₃, CH₂) |
| ~1300-1350 | Strong | C-N stretch |
MS (Mass Spectrometry) Data (Predicted)
| m/z | Ion |
| 148.06 | [M]⁺ (Molecular Ion) |
| 108.05 | [M - CH₂CN]⁺ |
| 94.05 | [1-methyl-1H-pyrrole-2-carbonyl]⁺ |
| 80.05 | [1-methyl-1H-pyrrole]⁺ |
Experimental Protocols
Synthesis of this compound
This synthesis is adapted from procedures reported for similar compounds.
Materials:
-
1-methyl-2-pyrrolecarbonyl chloride
-
Acetonitrile
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of acetonitrile (1.1 equivalents) in dry diethyl ether is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in dry diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1-methyl-2-pyrrolecarbonyl chloride (1 equivalent) in dry diethyl ether is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The aqueous layer is acidified with 1M HCl to a pH of approximately 5-6.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Spectroscopic Analysis
General Information:
-
NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used is typically deuterated chloroform (CDCl₃).
-
IR: FT-IR spectra are recorded on a suitable spectrometer using KBr pellets or as a thin film.[2]
-
MS: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[2]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Physicochemical properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
An In-depth Technical Guide on the Physicochemical Properties of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available data for this compound. Some data points are based on structurally similar compounds due to a lack of direct experimental values for the target compound. All information should be used for research purposes and validated through experimental work.
Introduction
This compound is a heterocyclic compound featuring a 1-methylpyrrole moiety linked to a reactive β-ketonitrile functional group. This chemical structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. Pyrrole and its derivatives are known to be important pharmacophores, and compounds derived from this scaffold are being investigated for a range of biological activities, including potential anticancer and antimicrobial applications[1]. This guide provides a comprehensive overview of its physicochemical properties, general synthetic and characterization methodologies, and a prospective look at its biological significance.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. Where experimental data is not available, estimated values from closely related analogs are provided for guidance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | ChemNet[2] |
| CAS Number | 77640-03-0 | ChemNet[2] |
| Molecular Formula | C₈H₈N₂O | ChemNet[2] |
| Molecular Weight | 148.16 g/mol | ChemNet[2] |
| Appearance | Not specified; likely a solid at room temperature. | General chemical knowledge |
| Melting Point | Not available (Estimated: 105-108 °C) | Based on the structurally similar 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile[3]. |
| Boiling Point | 319.7 °C at 760 mmHg | ChemNet[2] |
| Density | 1.08 g/cm³ | ChemNet[2] |
| Solubility | No direct data. Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in alcohols, with poor aqueous solubility. | Inferred from a structurally related compound[3]. |
| pKa | Not available | Predicted value would require computational modeling. |
| logP | Not available | Predicted value would require computational modeling. |
| Refractive Index | 1.547 | ChemNet[2] |
| Flash Point | 147.1 °C | ChemNet[2] |
Experimental Protocols
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, it is mentioned that its synthesis follows previously reported methods[3]. A general and plausible synthetic route would be the Claisen condensation of 1-methyl-2-acetylpyrrole with a suitable cyano-ester, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.
The logical workflow for the synthesis, purification, and subsequent characterization of the compound is illustrated in the diagram below.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
Characterization
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display distinct signals corresponding to the methyl protons on the pyrrole nitrogen, the three protons of the pyrrole ring, and the methylene protons adjacent to the carbonyl and nitrile groups. The chemical shifts and coupling patterns would be crucial for confirming the molecular structure.
-
¹³C NMR: The spectrum would show resonances for all eight carbon atoms in their unique chemical environments, including the carbonyl, nitrile, and aromatic carbons of the pyrrole ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key characteristic absorption bands would be expected for the nitrile (C≡N) stretch (typically around 2250 cm⁻¹), the ketone (C=O) stretch (around 1680-1700 cm⁻¹), and various C-H and C-N bond vibrations.
-
-
Mass Spectrometry (MS):
-
Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak ([M]⁺) expected at an m/z of approximately 148.16. The fragmentation pattern would provide additional structural evidence.
-
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of pyrrole-containing compounds is well-documented for a wide range of pharmacological activities. Derivatives of this compound are noted for their potential as anticancer and antimicrobial agents[1]. The reactivity of the β-ketonitrile moiety allows for its use as a scaffold to generate libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.
As no specific signaling pathways have been identified for the title compound, a diagram illustrating a hypothetical drug discovery workflow starting from this compound is provided below.
Caption: A hypothetical workflow for drug discovery starting from this compound.
Conclusion
This compound is a compound of significant interest for synthetic and medicinal chemistry. While a foundational set of its physicochemical properties is known, there is a clear need for more extensive experimental data, particularly concerning its melting point, solubility profile, and spectroscopic characterization. Furthermore, its biological activities and potential mechanisms of action remain largely unexplored. The information compiled in this guide serves as a valuable resource for researchers and professionals in the field, highlighting both the known attributes of this compound and the opportunities for future investigation.
References
An In-Depth Technical Guide on the Reactivity and Stability of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile β-ketonitrile building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring a 1-methyl-1H-pyrrole moiety attached to a reactive 3-oxopropanenitrile fragment, makes it a valuable precursor for the synthesis of a diverse range of N-heterocyclic scaffolds. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, summarizing key chemical properties, and outlining its utility in the synthesis of complex molecules with potential therapeutic applications.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 77640-03-0 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Boiling Point | 319.7 °C at 760 mmHg | [1] |
| Density | 1.08 g/cm³ | [1] |
| Flash Point | 147.1 °C | [1] |
| Refractive Index | 1.547 | [1] |
Reactivity
The reactivity of this compound is primarily dictated by the presence of the β-ketonitrile moiety and the electron-rich 1-methyl-1H-pyrrole ring. The active methylene group, situated between the electron-withdrawing carbonyl and nitrile groups, is particularly susceptible to deprotonation, forming a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions.[2]
Reactions at the Active Methylene Group
The acidic nature of the protons on the methylene group allows for facile reaction with bases to generate a stabilized enolate. This enolate is a key intermediate in several important synthetic transformations:
-
Knoevenagel Condensation: The compound can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated products. This reaction is a cornerstone for the synthesis of more complex molecular frameworks.
-
Michael Addition: As a Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds which can be precursors to various cyclic systems.[2]
-
Alkylation and Acylation: The enolate can be alkylated or acylated using appropriate electrophiles, allowing for the introduction of diverse substituents at the α-position.
Cycloaddition Reactions
The β-ketonitrile moiety can participate in cycloaddition reactions. For instance, it can react with nitrileimines via a 1,3-dipolar cycloaddition under mild, base-catalyzed conditions to furnish 5-amino-1H-pyrazole derivatives.[2] This type of "click chemistry" is highly efficient and atom-economical.
Reactivity of the Pyrrole Ring
The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, the reactivity of the ring is influenced by the deactivating effect of the 2-acyl group. Common electrophilic substitution reactions on pyrrole rings include halogenation, nitration, and Friedel-Crafts acylation. The N-methyl group prevents reactions at the nitrogen atom.[3]
Stability
-
Thermal Stability: The reported boiling point of 319.7 °C suggests a moderate level of thermal stability.[1] However, prolonged exposure to high temperatures may lead to decomposition. For a structurally related compound, 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile, thermodynamic stability has been evaluated through computational modeling, suggesting moderate stability under standard conditions.[4]
-
Hydrolytic Stability: β-ketonitriles can be susceptible to hydrolysis under either acidic or basic conditions. Acidic hydrolysis typically yields a carboxylic acid, while basic hydrolysis can lead to the formation of a carboxylate salt. The stability will be highly dependent on the pH and temperature of the aqueous environment.
-
Photostability: Compounds containing conjugated π-systems, such as the pyrrole ring in this molecule, can be sensitive to light. Photodegradation can occur through various mechanisms, and the extent of degradation will depend on the wavelength and intensity of the light source.
Synthesis
The synthesis of this compound is not extensively detailed in readily accessible literature. However, a general approach for the synthesis of β-ketonitriles involves the acylation of a nitrile anion with an appropriate acylating agent.[5][6] A plausible synthetic route is outlined below.
General Synthetic Protocol
A common method for the synthesis of β-ketonitriles is the reaction of an ester with a nitrile in the presence of a strong base. For the synthesis of the title compound, this would involve the reaction of a methyl 1-methyl-1H-pyrrole-2-carboxylate with acetonitrile in the presence of a base like sodium ethoxide or potassium tert-butoxide.[5]
Experimental Workflow for a Generic β-Ketonitrile Synthesis
Caption: General workflow for the synthesis of β-ketonitriles.
Applications in Drug Discovery and Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[7] Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: Pyrrole-containing compounds have shown promise in the development of new anticancer therapies.[8]
-
Antimicrobial Agents: The pyrrole nucleus is a key component of several antimicrobial compounds.
-
Enzyme Inhibitors: The structural features of this compound make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease. For example, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as JAK1-selective inhibitors.[9]
The reactivity of the β-ketonitrile moiety allows for the facile construction of diverse heterocyclic libraries, which can be screened for various biological activities.
Signaling Pathway Involvement (Hypothetical)
Caption: Logical workflow from the core compound to potential biological activity.
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. Its utility stems from the versatile reactivity of the β-ketonitrile functional group, which allows for its elaboration into a wide array of complex heterocyclic structures. While specific data on its stability is limited, an understanding of the general properties of β-ketonitriles and pyrroles can guide its handling and use in synthetic applications. Further research into the stability and biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. This compound | 77640-03-0 [chemnet.com]
- 2. This compound|CAS 77640-03-0 [benchchem.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Buy 3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile [smolecule.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile and its Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a valuable β-ketonitrile building block in medicinal chemistry. The document details the synthesis of key starting materials and outlines the final condensation step, supported by experimental protocols and quantitative data. Additionally, it contextualizes the relevance of such pyrrole-based scaffolds in drug development through diagrams of a key signaling pathway and a typical kinase inhibitor discovery workflow.
Introduction
This compound is a versatile intermediate used in the synthesis of more complex heterocyclic compounds, particularly those with potential therapeutic applications. Its structure, featuring a 1-methyl-1H-pyrrole moiety linked to a reactive β-ketonitrile fragment, makes it an ideal precursor for constructing various fused ring systems and other elaborated molecules. The pyrrolo[2,3-d]pyrimidine core, which can be synthesized from pyrrole derivatives, is a key pharmacophore in a class of drugs known as Janus kinase (JAK) inhibitors, used in the treatment of autoimmune diseases and cancer. This guide focuses on the chemical synthesis of the title compound, providing a foundation for its application in drug discovery and development.
Synthesis of Key Starting Materials
The synthesis of this compound relies on the availability of appropriately substituted 1-methyl-1H-pyrrole precursors. This section details the preparation of the most common starting materials.
Synthesis of 1-Methyl-1H-pyrrole
The foundational starting material, 1-methyl-1H-pyrrole, can be synthesized from pyrrole via N-methylation.
Experimental Protocol: In a suitable reaction vessel, pyrrole (10 mmol) is dissolved in dimethyl sulfoxide (20 mL). To this solution, sodium hydroxide (11 mmol) is added, followed by methyl iodide (11 mmol). The mixture is stirred at room temperature for 5 hours. After the reaction is complete, a saturated aqueous solution of sodium chloride is added, and the product is extracted with ethyl acetate. The combined organic phases are concentrated and purified by column chromatography, followed by reduced pressure distillation to yield 1-methyl-1H-pyrrole.
| Reactant | Molar Eq. | Purity | Yield | Reference |
| Pyrrole | 1.0 | --- | 93% | [1] |
| Methyl Iodide | 1.1 | --- | ||
| Sodium Hydroxide | 1.1 | --- |
Synthesis of 2-Acetyl-1-methylpyrrole via Friedel-Crafts Acylation
A key precursor for the final condensation step is 2-acetyl-1-methylpyrrole, which can be efficiently synthesized by the Friedel-Crafts acylation of 1-methyl-1H-pyrrole.
Experimental Protocol: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a flask with methylene chloride under a nitrogen atmosphere and cooled to 0°C. Acetyl chloride (1.1 equivalents) dissolved in methylene chloride is added dropwise over 10 minutes. Following this, 1-methyl-1H-pyrrole (1.0 equivalent) in methylene chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 15 minutes. The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent by rotary evaporation, the crude product is purified by distillation to yield 2-acetyl-1-methylpyrrole.
| Reactant | Molar Eq. | Purity | Yield | Reference |
| 1-Methyl-1H-pyrrole | 1.0 | --- | High | [2][3] |
| Acetyl Chloride | 1.1 | --- | ||
| Aluminum Chloride | 1.1 | --- |
Table 1: Summary of Quantitative Data for the Synthesis of 2-Acetyl-1-methylpyrrole.
Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile
An alternative route to the target molecule can proceed through 1-methyl-1H-pyrrole-2-carbonitrile. This intermediate can be prepared from the corresponding aldoxime.
Experimental Protocol: 1-Methyl-2-pyrrolealdoxime (0.079 mol) is treated with acetic anhydride. The product is then isolated and purified. A reported protocol specifies a yield of 61% with a boiling point of 86-88°C at 11 mmHg. The resulting nitrile can be hydrolyzed to 1-methyl-2-pyrrolecarboxylic acid to confirm its identity.
| Reactant | Molar Eq. | Purity | Yield | Boiling Point | Reference |
| 1-Methyl-2-pyrrolealdoxime | 1.0 | --- | 61% | 86-88°C / 11 mmHg | [4] |
| Acetic Anhydride | Excess | --- |
Table 2: Summary of Quantitative Data for the Synthesis of 1-Methyl-1H-pyrrole-2-carbonitrile.
Synthesis of this compound
Representative Experimental Protocol (Claisen Condensation): To a solution of sodium ethoxide, prepared from sodium (1.1 equivalents) in anhydrous ethanol, is added 2-acetyl-1-methylpyrrole (1.0 equivalent). The mixture is stirred, and then ethyl cyanoformate (1.1 equivalents) is added dropwise. The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the mixture is poured into ice-water and acidified with a dilute acid (e.g., HCl) to a pH of 4-5. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
| Reactant | Molar Eq. | Purity | Estimated Yield | Reference |
| 2-Acetyl-1-methylpyrrole | 1.0 | >98% | 70-85% | General Claisen Condensation Principles |
| Ethyl Cyanoformate | 1.1 | >98% | ||
| Sodium Ethoxide | 1.1 | --- |
Table 3: Estimated Quantitative Data for a Representative Synthesis of this compound.
Logical and Workflow Diagrams
To provide context for the application of pyrrole-based compounds in drug development, the following diagrams illustrate a key biological pathway and a standard drug discovery workflow.
References
An In-depth Technical Guide on the Solubility of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a key building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a framework for determining and predicting its solubility. It includes a detailed experimental protocol for solubility measurement, an introduction to theoretical prediction methods, and a discussion of its applications in synthetic chemistry.
Introduction
This compound is a versatile precursor in medicinal chemistry, particularly in the synthesis of complex nitrogen-containing heterocyclic scaffolds. Its utility in multicomponent and cycloaddition reactions makes it a valuable starting material for generating libraries of compounds for drug discovery. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Solubility Data
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar Solvents | ||||
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Diethyl ether | 2.8 | |||
| Polar Aprotic Solvents | ||||
| Dichloromethane (DCM) | 3.1 | |||
| Tetrahydrofuran (THF) | 4.0 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Acetonitrile (ACN) | 5.8 | |||
| Dimethylformamide (DMF) | 6.4 | |||
| Dimethyl sulfoxide (DMSO) | 7.2 | |||
| Polar Protic Solvents | ||||
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Isopropanol (IPA) | 3.9 | |||
| Water | 10.2 |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is straightforward and can be adapted to various laboratory settings.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Oven
3.2. Procedure
-
Sample Preparation: Accurately weigh a small amount of the organic solvent into a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution. The exact amount should be recorded.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. If necessary, centrifuge the vials to achieve a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume or weight of the clear supernatant (the saturated solution) using a pre-weighed pipette. Transfer the aliquot to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the aliquot in the pre-weighed vial using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dry residue. The mass of the dissolved solute can be determined by subtracting the initial weight of the vial.
-
Calculation: Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved solute and the volume/mass of the solvent in the aliquot.
-
Replicates: It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.
Below is a workflow diagram illustrating the experimental procedure.
Methodological & Application
Application Notes and Protocols: Multicomponent Synthesis of Novel Pyrrolo-Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and potential applications of novel heterocyclic compounds derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile through a versatile three-component reaction. The resulting pyrazolo[3,4-b]pyridine scaffold is a recognized pharmacophore with significant potential in drug discovery, particularly in oncology.
Three-Component Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
A highly efficient one-pot, three-component reaction has been developed for the synthesis of novel (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of this compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and various aromatic aldehydes. The reaction proceeds smoothly under solvent-free conditions at elevated temperatures, often facilitated by a catalyst, to afford the target compounds in good to excellent yields.
Experimental Data
The following table summarizes the representative yields obtained for the synthesis of various 4-aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using different aromatic aldehydes.
| Entry | Aldehyde (Ar-CHO) | Product (Ar) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 92 |
| 2 | 4-Methylbenzaldehyde | 4-Methylphenyl | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 94 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 96 |
| 5 | 4-Bromobenzaldehyde | 4-Bromophenyl | 95 |
| 6 | 4-Fluorobenzaldehyde | 4-Fluorophenyl | 93 |
| 7 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 90 |
| 8 | 3-Nitrobenzaldehyde | 3-Nitrophenyl | 91 |
| 9 | 2-Chlorobenzaldehyde | 2-Chlorophenyl | 88 |
| 10 | Naphthalene-2-carbaldehyde | 2-Naphthyl | 89 |
Detailed Experimental Protocol
Synthesis of 4-Aryl-6-(1-methyl-1H-pyrrol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
This protocol describes a general procedure for the synthesis of the target compounds.
Materials:
-
This compound
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
Substituted aromatic aldehyde
-
Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2 or another suitable Lewis or Brønsted acid)
-
Ethanol (for purification)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and hot plate
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a 10 mL round-bottom flask, add this compound (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the catalyst (e.g., 10 mg of MIL-53(Al)-N(CH2PO3H2)2).
-
Place the flask on a pre-heated hot plate equipped with a magnetic stirrer.
-
Heat the reaction mixture at 110 °C under solvent-free conditions with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Add ethanol (5 mL) to the flask and stir for 10 minutes to dissolve the product and precipitate the catalyst.
-
Filter the mixture to remove the catalyst.
-
Wash the solid catalyst with small portions of hot ethanol.
-
Combine the filtrate and washings and allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Characterization:
The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C=N).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry: To determine the molecular weight of the product.
Applications in Drug Development
The synthesized pyrazolo[3,4-b]pyridine derivatives are of significant interest to drug development professionals due to their potential as anticancer agents. The pyrazolo[3,4-b]pyridine core is a known "privileged scaffold" in medicinal chemistry, and various derivatives have shown potent inhibitory activity against key cancer-related targets.
Potential Mechanisms of Action
Based on the known biological activities of the pyrazolo[3,4-b]pyridine scaffold, the newly synthesized compounds may exert their anticancer effects through the inhibition of:
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Topoisomerase IIα (TOP2A): This enzyme is essential for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.
Visualizations
Experimental Workflow
Synthesis of Pyrazolo[3,4-b]pyridines: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below describe various synthetic strategies, including multicomponent reactions under conventional heating and microwave irradiation, as well as greener approaches utilizing aqueous media.
Introduction
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that are structurally analogous to purine bases, making them attractive scaffolds for medicinal chemistry and drug discovery.[3] The development of efficient and diverse synthetic routes to access these molecules is crucial for exploring their therapeutic potential. This document details several robust and reproducible protocols for their synthesis.
Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of pyrazolo[3,4-b]pyridines. The most common approaches involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] Multicomponent reactions (MCRs) have emerged as a particularly efficient method, allowing for the one-pot synthesis of complex pyrazolo[3,4-b]pyridine derivatives from simple starting materials.[4][5] These reactions can often be accelerated using microwave irradiation, leading to shorter reaction times and improved yields.[6][7]
Protocol 1: Three-Component, One-Pot Synthesis of 6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines in Aqueous Media
This protocol describes a green and efficient one-pot synthesis of 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines via a three-component reaction of an aromatic aldehyde, malononitrile, and 5-amino-3-methyl-1-phenylpyrazole in an aqueous medium using sodium dodecyl sulfate (SDS) as a catalyst.[8][9]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (4 mmol), malononitrile (4 mmol), 5-amino-3-methyl-1-phenylpyrazole (4 mmol), and SDS (0.2 g) in water (10 mL).
-
Reaction Conditions: Stir the mixture at 90°C for 10–25 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that forms is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield the pure 6-amino-4-aryl-5-cyano-3-methyl-1-phenylpyrazolo[3,4-b]pyridine.[8]
Data Summary
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorobenzaldehyde | 12 | 92 | 235-237 |
| 2 | 4-Methylbenzaldehyde | 15 | 89 | 221-223 |
| 3 | 4-Methoxybenzaldehyde | 10 | 95 | 210-212 |
| 4 | 3,4-Dimethoxybenzaldehyde | 18 | 85 | 217-219 |
Table 1: Synthesis of various 6-amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines. Data extracted from literature.[8]
Workflow Diagram
Caption: Workflow for the aqueous synthesis of pyrazolo[3,4-b]pyridines.
Protocol 2: Microwave-Assisted, One-Pot, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
This protocol details a rapid and efficient one-pot, multicomponent synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation.[6] This method offers significant advantages over conventional heating, including shorter reaction times and often higher yields.
Experimental Protocol
-
Reaction Mixture: In a microwave-safe vessel, prepare a mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), an aromatic aldehyde (e.g., 4-anisaldehyde) (1 mmol), and a p-substituted β-ketonitrile (1 mmol) in glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific reactants (e.g., 110 W, 40°C) for a short duration (e.g., 20 minutes).[5]
-
Isolation and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent like ethanol to afford the desired pyrazolo[3,4-b]pyridine derivative.
Data Summary
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8 h | 75-85 |
| Microwave Irradiation | 5-10 min | 88-95 |
Table 2: Comparison of conventional heating and microwave-assisted synthesis for a representative pyrazolo[3,4-b]pyridine. Data is generalized from literature reports.[6]
Workflow Diagram
Caption: Workflow for microwave-assisted pyrazolo[3,4-b]pyridine synthesis.
Protocol 3: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines through the cyclization of 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone, catalyzed by zirconium(IV) chloride (ZrCl₄), a green Lewis acid catalyst.[10]
Experimental Protocol
-
Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL). Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (0.5 mL) at 25°C.
-
Catalyst Addition and Reaction: Degas the reaction mixture and then add ZrCl₄ (35 mg, 0.15 mmol). Stir the mixture vigorously at 95°C for 16 hours.
-
Product Isolation: After the reaction is complete, concentrate the mixture in vacuo. Add chloroform and water. Separate the two phases and wash the aqueous phase twice with chloroform. The combined organic layers are dried and concentrated to give the crude product, which is then purified by column chromatography.[10]
Data Summary
| Entry | R group on α,β-unsaturated ketone | Yield (%) |
| 1 | 4-(N,N-dimethylamino)-phenyl | 28 |
| 2 | 9-anthryl | 13 |
| 3 | 1-pyrenyl | 20 |
Table 3: Yields for the ZrCl₄-catalyzed synthesis of various 4-substituted pyrazolo[3,4-b]pyridines. Data extracted from literature.[10]
Signaling Pathway Diagram
Caption: Key components and conditions for ZrCl₄-catalyzed synthesis.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile building block in organic synthesis, particularly valued for its utility in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring a β-ketonitrile moiety attached to an N-methylated pyrrole ring, makes it an excellent precursor for various multicomponent and cycloaddition reactions. The activated methylene group, positioned between the electron-withdrawing nitrile and carbonyl groups, provides a reactive site for nucleophilic attack and condensation, while the overall structure can participate as a dipolarophile in cycloaddition reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in cycloaddition reactions, with a focus on the synthesis of pyrazole derivatives, which are prominent cores in many biologically active molecules.
Key Applications in Cycloaddition Chemistry
The primary application of this compound in cycloaddition chemistry is its role as a C,C-dinucleophile in [3+2] cycloaddition reactions with 1,3-dipoles. A significant example is its reaction with nitrile imines, generated in situ from hydrazonoyl halides, to afford highly substituted 5-aminopyrazole derivatives. These pyrazole products are of considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.
dot
Caption: General scheme for the [3+2] cycloaddition.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-4-cyano-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole via [3+2] Cycloaddition
This protocol details the reaction of this compound with a nitrile imine generated in situ from N-phenyl-2-oxopropanehydrazonoyl chloride.
Materials:
-
This compound
-
N-phenyl-2-oxopropanehydrazonoyl chloride (or other suitable hydrazonoyl halide)
-
Triethylamine (TEA)
-
Ethanol (or other suitable solvent like Dioxane)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol).
-
Base Addition: While stirring the mixture at room temperature, add triethylamine (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 5-amino-4-cyano-1-phenyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole.
Expected Outcome:
The reaction is expected to produce the desired pyrazole derivative in good to excellent yields, based on analogous reactions.
Quantitative Data
Quantitative data for the cycloaddition of the specific title compound is not available in the searched literature. However, for the closely related synthesis of 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, high yields have been reported. It is reasonable to expect similar yields for the N-methylated analogue.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 3-Oxo-3-(pyrrol-2-yl)propanenitrile | Trichloroacetonitrile, then Hydrazine | 5-Amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile | High (not specified) | [1] |
Reaction Mechanism
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazonoyl halides proceeds through a [3+2] cycloaddition mechanism. The base, typically triethylamine, dehydrohalogenates the hydrazonoyl halide to generate a highly reactive nitrile imine intermediate in situ. This 1,3-dipole then undergoes a cycloaddition reaction with the β-ketonitrile, which acts as the dipolarophile. The reaction is typically regioselective, leading to the formation of the 5-aminopyrazole isomer.
dot
Caption: Workflow of the [3+2] cycloaddition reaction.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of complex heterocyclic molecules via cycloaddition reactions. The protocol provided, based on established methodologies for similar compounds, offers a reliable pathway for the synthesis of novel 5-aminopyrazole derivatives. Researchers and drug development professionals can utilize this information to explore the synthesis of new chemical entities with potential biological activities. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to improved yields and reaction times.
References
Application Notes: One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines
Introduction
Tetrahydropyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[1] Their structural resemblance to purines allows them to interact with various biological targets, such as kinases and dihydrofolate reductase. The development of efficient and sustainable synthetic methodologies for this privileged scaffold is therefore of high importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2][3][4]
Applications in Drug Discovery and Development
The tetrahydropyrido[2,3-d]pyrimidine core is a versatile scaffold for the development of potent and selective inhibitors of various enzymes implicated in disease pathogenesis.
-
Anticancer Agents: Numerous derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression. These include inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor-2 (HER-2), which are crucial for tumor angiogenesis and proliferation.[5] Additionally, compounds targeting Epidermal Growth Factor Receptor (EGFR) mutants, such as EGFRL858R/T790M, have shown promise in overcoming drug resistance in non-small cell lung cancer.[6] Certain derivatives also exhibit potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer, by inducing apoptosis through the inhibition of kinases like PIM-1.[5][7]
-
Antifolate Activity: Some tetrahydropyrido[2,3-d]pyrimidines have been designed as nonclassical antifolates, potently inhibiting dihydrofolate reductase (DHFR) from various sources, including human, rat liver, and pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii.[8] This makes them attractive candidates for the development of novel antimicrobial and anticancer drugs.
-
KRAS-G12C Inhibitors: Specific tetrahydropyrido[2,3-d]pyrimidine derivatives have been developed as irreversible covalent inhibitors of the KRAS-G12C mutant, a key driver in many cancers. These compounds have demonstrated significant antitumor activity in vivo.[9]
Advantages of One-Pot Synthesis
The one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines via multicomponent reactions offers several advantages over traditional multi-step synthetic routes:
-
Efficiency and Time-Saving: Multiple chemical bonds are formed in a single reaction vessel, significantly reducing the number of synthetic steps, reaction time, and purification efforts.[2]
-
Green Chemistry: These methods often utilize environmentally benign solvents like water or are performed under solvent-free conditions, minimizing waste generation.[3][10] The use of reusable catalysts further enhances the sustainability of these processes.[11]
-
High Yields and Purity: One-pot syntheses often proceed with high yields and selectivity, providing products of high purity and reducing the need for extensive chromatographic purification.
-
Diversity-Oriented Synthesis: The multicomponent nature of these reactions allows for the easy generation of a diverse library of compounds by simply varying the starting materials, which is highly beneficial for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols and Data
Several efficient one-pot, three-component methods for the synthesis of tetrahydropyrido[2,3-d]pyrimidines have been reported, employing a variety of catalysts and reaction conditions.
Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis in Ethanol
This method describes a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and malononitrile using bismuth(III) triflate as a catalyst.[12]
Experimental Procedure:
-
A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III) triflate (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred and heated to 80°C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure tetrahydropyrido[2,3-d]pyrimidine derivative.
Table 1: Synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitriles using Bismuth(III) Triflate. [12]
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3.0 | 95 |
| 3 | 4-Methylbenzaldehyde | 2.0 | 94 |
| 4 | 4-Methoxybenzaldehyde | 2.5 | 96 |
| 5 | 3-Nitrobenzaldehyde | 3.5 | 90 |
Protocol 2: Sulfonic Acid Functionalized SBA-15 Catalyzed Synthesis
This protocol utilizes a solid acid catalyst, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), for the one-pot synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from 6-aminouracil, aromatic aldehydes, and malononitrile.[13]
Experimental Procedure:
-
A mixture of 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and SBA-Pr-SO3H (0.05 g) in water (5 mL) is placed in a round-bottom flask.
-
The mixture is refluxed with stirring for the appropriate time as indicated by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is filtered, washed with water, and recrystallized from ethanol to give the pure product.
Table 2: Synthesis of tetrahydropyrido[2,3-d]pyrimidines using SBA-Pr-SO3H. [13]
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4.5 | 95 |
| 3 | 4-Hydroxybenzaldehyde | 5 | 89 |
| 4 | 4-Methoxybenzaldehyde | 4 | 94 |
| 5 | 2-Nitrobenzaldehyde | 5.5 | 85 |
Protocol 3: Aluminate Sulfonic Acid Nanoparticles under Grinding
This solvent-free method employs aluminate sulfonic acid nanoparticles (ASA NPs) as a catalyst for the reaction of a 6-aminopyrimidine-2,4(1H,3H)-dione, 1,2-diphenylethanone, and an aromatic aldehyde under grinding conditions at room temperature.[11]
Experimental Procedure:
-
A mixture of 6-aminopyrimidine-2,4(1H,3H)-dione (1 mmol), 1,2-diphenylethanone (1 mmol), an aromatic aldehyde (1 mmol), and ASA NPs (0.02 g) is placed in a mortar.
-
The mixture is ground with a pestle at room temperature for the specified time.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water and the solid product is recrystallized from an appropriate solvent to afford the pure tetrahydropyrido[2,3-d]pyrimidinone.
Table 3: Grinding Synthesis of Pyrido[2,3-d]pyrimidinones using ASA NPs. [11]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 20 | 94 |
| 2 | 4-Chlorobenzaldehyde | 18 | 91 |
| 3 | 4-Bromobenzaldehyde | 23 | 90 |
| 4 | 4-Fluorobenzaldehyde | 21 | 84 |
| 5 | 4-Methylbenzaldehyde | 17 | 95 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Inhibition of VEGFR-2 and HER-2 signaling pathways by tetrahydropyrido[2,3-d]pyrimidines.
Caption: General workflow for the one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidines.
Caption: Relationship between synthetic strategies and applications of tetrahydropyrido[2,3-d]pyrimidines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. orgchemres.org [orgchemres.org]
- 3. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Medicinal Chemistry
Introduction
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile β-ketonitrile building block utilized in medicinal chemistry for the synthesis of complex nitrogen-containing heterocyclic scaffolds.[1] Its reactivity, driven by the active methylene group flanked by electron-withdrawing nitrile and carbonyl groups, makes it a valuable precursor for multicomponent and cycloaddition reactions.[1] This document provides detailed application notes, experimental protocols, and an overview of the biological activities of compounds derived from this precursor, targeting researchers, scientists, and drug development professionals. While direct biological activity data for this compound is not extensively reported, its utility is demonstrated through the potent biological activities of the resulting heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which have shown potential as anticancer and antimicrobial agents.[1][2]
Key Applications
The primary application of this compound in medicinal chemistry is as a key reactant in the synthesis of fused heterocyclic systems. Specifically, it is used in one-pot condensation reactions to construct:
-
Pyrazolo[3,4-b]pyridine derivatives: These compounds are of significant interest due to their structural similarity to purine bases, suggesting potential interactions with various biological targets.[3] Derivatives of this scaffold have been investigated for their antitumor and antimicrobial activities.[2]
-
Tetrahydropyrido[2,3-d]pyrimidine derivatives: This class of compounds is another prominent core in bioactive molecule development, with research indicating potential anticancer and antimicrobial properties.[1]
Data Presentation: Biological Activities of Derived Scaffolds
Quantitative biological activity data for compounds directly synthesized from this compound is limited in the public domain. However, to illustrate the medicinal chemistry relevance of the scaffolds accessible from this building block, the following tables summarize the activities of representative pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives.
Table 1: Anticancer Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7b | Hep G2 (Hepatocellular carcinoma) | 0.0158 | [4] |
| 7b | MCF7 (Breast adenocarcinoma) | 0.0001 | [4] |
| 5 | MCF7 (Breast adenocarcinoma) | 0.0211 | [4] |
| 6a | MCF7 (Breast adenocarcinoma) | 0.0183 | [4] |
| 6b | MCF7 (Breast adenocarcinoma) | 0.0195 | [4] |
| 10 | MCF7 (Breast adenocarcinoma) | 0.0177 | [4] |
| 8c | NCI 60 Panel (Average GI50) | 1.33 | [5] |
| 14f | CaCo-2 (Colon cancer) | 0.5 µg/mL |[6] |
Table 2: Antimicrobial Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7b | Fusarium oxysporum | 0.98 | [4] |
| Representative Derivatives | Various bacteria and fungi | 0.12-62.5 |[4] |
Table 3: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| B1 | H1975 (NSCLC) | 0.087 | [7] |
| B7 | H1975 (NSCLC) | 0.023 | [7] |
| 5a | MCF-7 (Breast adenocarcinoma) | 1.77 | [8] |
| 5e | MCF-7 (Breast adenocarcinoma) | 1.39 | [8] |
| 6b | HepG2 (Hepatocellular carcinoma) | 2.68 | [8] |
| 4 | PIM-1 Kinase Inhibition | 11.4 nM | [9] |
| 10 | PIM-1 Kinase Inhibition | 17.2 nM |[9] |
Experimental Protocols
Protocol 1: Synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines
This protocol describes a one-pot, three-component reaction for the synthesis of (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines.
-
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Aryl aldehyde
-
This compound
-
Catalyst (e.g., MIL-53(Al)-N(CH2PO3H2)2)
-
Polyethylene glycol (PEG)
-
Ethanol
-
n-hexane
-
Ethyl acetate
-
-
Procedure:
-
In a 25.0 mL round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g), an aryl aldehyde (1.0 mmol), this compound (1.0 mmol, 0.148 g), and the catalyst (10.0 mg).
-
Stir the mixture under solvent-free conditions at 110 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).
-
Upon completion of the reaction, add PEG (5.0 mL) and centrifuge the mixture at 2000 rpm for 5 minutes to separate the catalyst.
-
Filter the mixture and wash the solid residue with ethanol (3 x 10 mL).
-
The filtrate contains the crude product, which can be further purified by recrystallization or column chromatography to obtain the final pure (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridine product.
-
Protocol 2: General Synthesis of Tetrahydropyrido[2,3-d]pyrimidines
This protocol outlines a general one-pot, multi-component method for synthesizing tetrahydropyrido[2,3-d]pyrimidine derivatives. While this specific example uses malononitrile and 6-aminouracil, the principle can be adapted for β-ketonitriles like this compound.
-
Materials:
-
6-aminouracil (or other amino-pyrimidine)
-
Aromatic aldehyde
-
Active methylene nitrile (e.g., malononitrile or a β-ketonitrile)
-
Catalyst (e.g., sulfonic acid functionalized SBA-15)
-
Solvent (or solvent-free conditions)
-
-
Procedure:
-
Combine the 6-aminouracil, aromatic aldehyde, active methylene nitrile, and catalyst in a reaction vessel.
-
Heat the mixture under appropriate conditions (e.g., under reflux in a solvent or neat at an elevated temperature).
-
The reaction typically proceeds through a series of tandem reactions: Knoevenagel condensation, Michael addition, and intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After completion, the product can be isolated by filtration and purified by washing with appropriate solvents or by recrystallization.
-
Visualizations
Diagram 1: Synthetic Workflow for (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines
Caption: One-pot synthesis of pyrazolo[3,4-b]pyridines.
Diagram 2: Proposed Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis
Caption: Multicomponent reaction mechanism.
Diagram 3: General Synthetic Pathway for Tetrahydropyrido[2,3-d]pyrimidines
Caption: Synthesis of pyrido[2,3-d]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[2][3] The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and pharmaceutically active molecules, including antiviral and anticancer agents.[1][4]
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with various aldehydes. The pyrrole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into novel molecular frameworks via this condensation reaction offers significant opportunities for drug discovery and development.
Reaction Mechanism and Signaling Pathways
The Knoevenagel condensation proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step.[1] When a secondary amine like piperidine is used as a catalyst, the reaction can proceed through an iminium ion pathway, which enhances the electrophilicity of the carbonyl carbon.[1]
// Reactants PyrroleKetonitrile [label="3-(1-methyl-1H-pyrrol-2-yl)\n-3-oxopropanenitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aromatic Aldehyde\n(R-CHO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Piperidine\n(Catalyst)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Intermediates Enolate [label="Enolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; AldolAdduct [label="Aldol-type Adduct", fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="2-(Arylmethylene)-3-(1-methyl-\n1H-pyrrol-2-yl)-3-oxopropanenitrile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];
// Edges PyrroleKetonitrile -> Enolate [label="+ Catalyst\n- H+"]; Aldehyde -> Iminium [label="+ Catalyst\n- H2O"]; Enolate -> AldolAdduct [label="+ Iminium Ion"]; AldolAdduct -> Product [label="- Catalyst\n- H2O"];
// Invisible edges for layout {rank=same; PyrroleKetonitrile; Aldehyde; Catalyst;} {rank=same; Enolate; Iminium;} } .dot Figure 1: Knoevenagel condensation mechanism with piperidine catalyst.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various substituted benzaldehydes, based on analogous reactions.[5][6][7][8]
Table 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
| Entry | Aldehyde (R-CHO) | R-Group | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | -H | 4 | ~85-95 |
| 2 | 4-Methoxybenzaldehyde | -OCH₃ | 3 | >90 |
| 3 | 4-Nitrobenzaldehyde | -NO₂ | 2 | >95 |
| 4 | 4-Chlorobenzaldehyde | -Cl | 3.5 | ~88-92 |
| 5 | 2-Hydroxybenzaldehyde | -OH | 5 | ~80-90 |
Table 2: L-Proline-Catalyzed Knoevenagel Condensation in Ethanol
| Entry | Aldehyde (R-CHO) | R-Group | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | -H | 6 | ~80-90 |
| 2 | 4-Methoxybenzaldehyde | -OCH₃ | 5 | ~85-95 |
| 3 | 4-Nitrobenzaldehyde | -NO₂ | 4 | >90 |
| 4 | 4-Chlorobenzaldehyde | -Cl | 5.5 | ~82-88 |
| 5 | 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ | 7 | ~75-85 |
Experimental Protocols
The following are detailed protocols for performing Knoevenagel condensation reactions with this compound.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a standard method for the Knoevenagel condensation using a basic amine catalyst in an alcohol solvent.
Materials:
-
This compound (1.0 mmol, 162.17 mg)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol).
-
Equip the flask with a reflux condenser and stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: L-Proline-Catalyzed Green Synthesis
This protocol utilizes the environmentally benign organocatalyst L-proline, often providing good yields under mild conditions.[9]
Materials:
-
This compound (1.0 mmol, 162.17 mg)
-
Substituted aromatic aldehyde (1.0 mmol)
-
L-proline (0.1 mmol, 11.5 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in 5 mL of ethanol.
-
Add L-proline (0.1 mmol) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent in vacuo.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product by spectroscopic methods.
Protocol 3: Solvent-Free Multicomponent Reaction
This protocol is based on a reported multicomponent reaction and is suitable for creating more complex molecular scaffolds in a single step under solvent-free conditions.[10]
Materials:
-
This compound (1.0 mmol, 148 mg)
-
Aryl aldehyde (1.0 mmol)
-
3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 174 mg)
-
MIL-53(Al)-N(CH₂PO₃H₂)₂ (catalyst, 10.0 mg)
-
25 mL reaction vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
Procedure:
-
Combine this compound (1.0 mmol), the aryl aldehyde (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), and the catalyst (10.0 mg) in a 25 mL reaction vial.[10]
-
Stir the mixture under solvent-free conditions at 110 °C.[10]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
-
Characterize the structure of the synthesized product using melting point, ¹H-NMR, ¹³C-NMR, and FT-IR techniques.[10]
Visualizations
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- this compound\n- Aldehyde\n- Catalyst\n- Solvent (if applicable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at Specified Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up:\n- Cool to RT\n- Filter or Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization:\n- NMR, IR, MS, M.P.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> End; } .dot Figure 2: General experimental workflow for Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. www2.unifap.br [www2.unifap.br]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Michael Addition Reactions Utilizing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is a versatile building block in organic synthesis, particularly valued for its utility in constructing complex heterocyclic scaffolds relevant to medicinal chemistry.[1] Its structure, featuring a pyrrole ring conjugated with a β-ketonitrile moiety, possesses an active methylene group flanked by two electron-withdrawing groups (a carbonyl and a nitrile). This structural feature makes it an excellent nucleophile, or "Michael donor," for conjugate addition reactions, most notably the Michael addition.[1][2]
The Michael addition is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor".[3][4] This reaction is widely employed for the synthesis of a diverse array of compounds due to its reliability and the mild conditions under which it can often be performed.[3] For drug development professionals, this reaction provides a powerful tool for assembling complex molecular architectures from relatively simple precursors.
These application notes provide detailed protocols for the Michael addition reaction using this compound with α,β-unsaturated ketones (chalcones) as a representative Michael acceptor.
Reaction Principle and Significance
The core of the reaction involves the deprotonation of the active methylene group of this compound by a base to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. Subsequent protonation yields the 1,5-dicarbonyl Michael adduct. The resulting products are highly functionalized molecules that can serve as precursors for a variety of heterocyclic systems with potential biological activities.
Experimental Protocols
Below are two detailed protocols for the Michael addition of this compound to a chalcone. Protocol A describes a conventional base-catalyzed reaction, while Protocol B outlines a more environmentally friendly, microwave-assisted, solvent-free method.
Protocol A: Conventional Base-Catalyzed Michael Addition
This protocol is adapted from established procedures for the Michael addition of active methylene compounds to chalcones.
Materials:
-
This compound
-
Substituted Chalcone (e.g., trans-Chalcone)
-
Sodium methoxide (MeONa) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 148.16 mg).
-
Add the substituted chalcone (1.0 mmol) to the flask.
-
Dissolve the reactants in 10 mL of methanol or ethanol.
-
Addition of Base: While stirring at room temperature, add the base. If using sodium methoxide, add a catalytic amount (e.g., 0.2 mmol, 10.8 mg). If using potassium carbonate, add a stoichiometric amount (e.g., 1.2 mmol, 165.8 mg).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction time can vary from 4 to 26 hours.[4][5] If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.
-
Neutralize the reaction mixture by adding 1M HCl dropwise until the pH is approximately 7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 20 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Michael adduct.
Protocol B: Microwave-Assisted, Solvent-Free Michael Addition
This protocol is an adaptation of a green chemistry approach for Michael additions.[6][7]
Materials:
-
This compound
-
Substituted Chalcone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Water
-
Microwave synthesizer or a domestic microwave oven (use with caution and appropriate safety measures)
-
Pyrex beaker or a specialized microwave reaction vessel
-
Ice-cold water
-
Buchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a Pyrex beaker or a microwave reaction vessel, thoroughly mix this compound (5 mmol, 740.8 mg), the substituted chalcone (5 mmol), and anhydrous potassium carbonate (10 mmol, 1.38 g).[6][7]
-
Add a minimal amount of water (e.g., 2 mL) to the mixture.[6][7]
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a power level of approximately 480 W.[6][7] The reaction is typically very fast, often completing within a few minutes. Monitor the reaction progress if possible (some systems allow for this). Use short bursts of irradiation (e.g., 30 seconds) to avoid overheating.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Add 10 mL of ice-cold water to the beaker and stir to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Purification: The product obtained is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following table summarizes representative data for Michael addition reactions of active methylene compounds to chalcones under various conditions, which can be expected to be analogous for this compound.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Conditions | Time | Yield (%) | Reference |
| Diethyl malonate | Chalcone | K₂CO₃ | Water | Microwave (480 W) | 1 min | 92 | [6][7] |
| Ethyl cyanoacetate | 4-Chlorochalcone | K₂CO₃ | Water | Microwave (480 W) | 1.25 min | 93 | [6][7] |
| 3-Oxo-3-phenylpropanenitrile | 1,5-Diphenylpent-2-en-4-yn-1-one | MeONa | MeOH | Room Temp. | 4-26 h | 53-98 | [4][5] |
| Malononitrile | Chalcone | I₂/K₂CO₃ | Acetonitrile | Room Temp. | 30 min | 95 | [8] |
Visualizations
Michael Addition Reaction Pathway
The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of this compound to a chalcone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Michael Addition of Active Methylene Compounds to Chalcone Derivatives using a Catalytic Amount of Iodine and K2CO3 at Room Temperature | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile in their synthetic protocols. The focus is on improving reaction yields and addressing common issues encountered during its use in multicomponent reactions, particularly for the synthesis of substituted pyrazolo[3,4-b]pyridines.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Reaction Conditions: Temperature, solvent, or catalyst may not be ideal for the specific substrates. | Systematically vary the reaction parameters. For the synthesis of pyrazolo[3,4-b]pyridines, consider screening different catalysts and solvents (see Table 1 for a comparison).[1] Microwave irradiation has also been shown to improve yields and reduce reaction times in some cases.[2][3][4] |
| Poor Catalyst Activity: The chosen catalyst may be inefficient or may have degraded. | If using a solid-supported catalyst like a Metal-Organic Framework (MOF), ensure it is properly activated and handled.[5][6] For Lewis acid catalysts like ZrCl₄, ensure anhydrous conditions are maintained.[7] Consider testing a range of catalysts from basic (e.g., piperidine, ammonium acetate) to Lewis acidic (e.g., ZrCl₄, Cu(II) acetylacetonate).[1][7][8] | |
| Low Reactivity of Aldehyde: Sterically hindered or electron-rich aldehydes may exhibit lower reactivity. | Increase the reaction temperature or switch to a more activating catalyst. Microwave-assisted synthesis can also be beneficial in these cases.[2] | |
| Formation of Multiple Products/Side Reactions | Self-Condensation of Aldehyde: This is more likely to occur with strongly basic catalysts. | Use a milder, weakly basic catalyst such as piperidine or ammonium acetate.[8] |
| Incomplete Cyclization: The initial Knoevenagel condensation product may be stable and fail to cyclize. | Ensure the reaction is heated for a sufficient duration. The choice of solvent can also influence the cyclization step; polar aprotic solvents may be beneficial. | |
| Formation of Regioisomers: If using an unsymmetrical intermediate, different regioisomers may form. | The regioselectivity can be influenced by the electrophilicity of the carbonyl groups in the intermediate. Careful selection of starting materials and reaction conditions can favor the desired isomer.[9] | |
| Difficult Product Purification | Tarry Residues: High temperatures or strong acids can lead to the decomposition of starting materials or products. | Lower the reaction temperature and consider using a milder catalyst.[10] |
| Product Insolubility: The desired product may have limited solubility in common organic solvents. | For pyrazolo[3,4-b]pyridine synthesis, a solvent mixture such as ethanol/DMF may be required to keep all components in solution.[7] | |
| Co-elution with Starting Materials: Unreacted starting materials may be difficult to separate from the product by column chromatography. | Optimize the reaction to drive it to completion. If necessary, explore different solvent systems for chromatography or consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is a versatile building block, primarily used as a β-ketonitrile in multicomponent reactions to synthesize various heterocyclic compounds. A notable application is the one-pot synthesis of substituted pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry.[11]
Q2: What is the general mechanism for the reaction of this compound with an aldehyde and an amine to form a pyrazolo[3,4-b]pyridine?
A2: The reaction typically proceeds through a sequence of steps:
-
Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene group of this compound, catalyzed by a base. This is followed by dehydration to form an α,β-unsaturated ketone intermediate.[8][9]
-
Michael Addition: The amine then undergoes a Michael-type addition to the α,β-unsaturated intermediate.[3]
-
Cyclization and Tautomerization: Subsequent intramolecular cyclization and tautomerization lead to the final aromatic pyrazolo[3,4-b]pyridine product.
Q3: How does the choice of catalyst affect the outcome of the reaction?
A3: The catalyst plays a crucial role in both the rate and yield of the reaction. Weakly basic catalysts, such as piperidine or ammonium acetate, are often sufficient to promote the initial Knoevenagel condensation.[8] Lewis acids like ZrCl₄ or Cu(II) acetylacetonate can also be effective, particularly in facilitating the cyclization step.[1][7] In some cases, heterogeneous catalysts like metal-organic frameworks (MOFs) have been used to achieve high yields under solvent-free conditions.[5][6] The optimal catalyst will depend on the specific substrates and desired reaction conditions.
Q4: What are the recommended purification methods for the resulting pyrazolo[3,4-b]pyridine products?
A4: Common purification techniques include filtration and recrystallization. If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration. Recrystallization from a suitable solvent, such as ethanol, is often used to obtain a highly pure product. Column chromatography can also be employed if further purification is necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrazolo[3,4-b]pyridines
| Catalyst | Solvent | Temperature | Yield | Reference |
| MIL-53(Al)-N(CH₂PO₃H₂)₂ | Solvent-free | 110 °C | High | [1] |
| ZrCl₄ | EtOH/DMF (1:1) | Reflux | Good | [7] |
| Cu(II) acetylacetonate | Toluene | Room Temperature | 68% | [1] |
| Cu(II) acetylacetonate | Chloroform | Room Temperature | 94% | [1] |
| Ammonium Acetate | Acetic Acid | Conventional Heating or Microwave | Good | [2] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Solvent-free | 100 °C | High | [5][6] |
Experimental Protocols
Key Experiment: One-Pot Synthesis of a (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridine Derivative
This protocol is adapted from a literature procedure for the synthesis of novel (N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines.[1]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
MIL-53(Al)-N(CH₂PO₃H₂)₂ catalyst (10.0 mg)
-
25.0 mL round-bottomed flask
-
Polyethylene glycol (PEG)
-
Ethanol
Procedure:
-
In a 25.0 mL round-bottomed flask, combine 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and MIL-53(Al)-N(CH₂PO₃H₂)₂ catalyst (10.0 mg).
-
Stir the mixture under solvent-free conditions at 110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Upon completion of the reaction, add PEG (5.0 mL) to the reaction mixture.
-
Separate the catalyst by centrifugation at 2000 rpm for 5 minutes.
-
Filter the mixture and wash the solid with ethanol (3 x 10 mL).
-
The combined filtrate contains the final pure product.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for products derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
Welcome to the technical support center for the purification of products derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Issue 1: Low Yield After Purification
-
Question: My final yield of the purified product is significantly lower than expected after column chromatography or recrystallization. What are the possible reasons and solutions?
-
Answer: Low recovery can stem from several factors, from compound instability to suboptimal purification conditions.
-
Possible Causes & Solutions:
-
| Possible Cause | Recommended Solution |
| Compound Adsorption on Silica Gel | The slightly acidic nature of silica gel can sometimes lead to irreversible adsorption or degradation of pyrrole derivatives. Consider deactivating the silica gel with a triethylamine solution (1-2% in the eluent) or use a different stationary phase like neutral alumina. |
| Decomposition During Purification | Pyrroles can be sensitive to prolonged exposure to air and light, leading to the formation of colored, insoluble byproducts. Work efficiently, protect your sample from light by wrapping flasks in foil, and consider running reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Recrystallization Solvent | If the compound is too soluble in the chosen recrystallization solvent at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, you may use an excessive volume of solvent, also leading to low recovery. A thorough solvent screen is crucial. |
| Premature Crystallization | During hot filtration to remove insoluble impurities, the product may crystallize in the filter funnel. To prevent this, use a heated filter funnel or minimize the amount of solvent used for dissolution. |
Issue 2: Product Discoloration (Yellow, Brown, or Black)
-
Question: My purified product has a persistent color, even after chromatography. How can I obtain a colorless product?
-
Answer: Discoloration is a common issue with pyrrole derivatives, often indicating the presence of oxidized or polymeric impurities.
-
Possible Causes & Solutions:
-
| Possible Cause | Recommended Solution |
| Oxidation | Pyrroles are susceptible to oxidation, which can be catalyzed by trace acids. Ensure that the work-up procedure effectively removes all acidic residues. A wash with a mild base like a saturated sodium bicarbonate solution can be beneficial. |
| Highly Conjugated Impurities | The synthesis process may generate small amounts of highly colored, conjugated byproducts. A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite before proceeding with chromatography or recrystallization. |
| Thermal Degradation | Prolonged heating during purification can lead to decomposition. If using distillation, perform it under reduced pressure to lower the boiling point.[1] |
Issue 3: Difficulty with Crystallization
-
Question: I am unable to induce crystallization of my product. It either remains an oil or does not precipitate from the solution. What steps can I take?
-
Answer: Crystallization can be a challenging step, often requiring patience and empirical optimization.
-
Possible Causes & Solutions:
-
| Possible Cause | Recommended Solution |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated. Slowly evaporate the solvent until the solution becomes slightly cloudy, then allow it to cool. |
| High Purity Inhibiting Nucleation | Sometimes, very pure compounds are difficult to crystallize. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
| Presence of Impurities | Significant amounts of impurities can inhibit crystal formation. It may be necessary to first purify the crude product by column chromatography to a purity of >80% and then attempt recrystallization. |
| Oiling Out | If the product separates as an oil upon cooling, this may be due to a large difference in polarity between the solvent and the solute. Try using a solvent system where the product is less soluble or a mixed solvent system. Redissolve the oil in a small amount of a good solvent and add a poor solvent dropwise until turbidity persists, then allow to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The synthesis of this compound likely proceeds through a Claisen-type condensation. Common impurities may include unreacted starting materials such as N-methylpyrrole derivatives and cyanoacetic acid esters. Byproducts from side reactions, such as self-condensation of the starting materials or hydrolysis of the nitrile group to a carboxylic acid or amide, may also be present.
Q2: Which purification technique is generally more suitable for this compound: column chromatography or recrystallization?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is highly effective for separating compounds with different polarities and is often the best choice for removing a wide range of impurities, especially if the product is an oil or difficult to crystallize.
-
Recrystallization is an excellent technique for obtaining highly pure crystalline material if the product is a solid and a suitable solvent system can be found. It is also more scalable than chromatography. Often, a combination of both methods is employed: an initial purification by column chromatography followed by recrystallization of the partially purified product.
Q3: What are some recommended solvent systems for column chromatography?
A3: For a moderately polar compound like this compound, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent and a moderately polar solvent.
| Stationary Phase | Typical Eluent System (v/v) |
| Silica Gel | Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3 or 1:1) |
| Silica Gel | Dichloromethane/Methanol (for more polar impurities, e.g., starting with 99:1) |
| Neutral Alumina | Hexane/Ethyl Acetate (similar gradients to silica gel) |
It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product.
Q4: What are some suitable solvents for recrystallization?
A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For a compound with both polar (ketone, nitrile) and non-polar (N-methylpyrrole) functionalities, moderately polar solvents or mixed solvent systems are often effective.
| Solvent Category | Recommended Solvents for Screening |
| Alcohols | Ethanol, Isopropanol |
| Esters | Ethyl acetate |
| Ketones | Acetone |
| Ethers | Diethyl ether, Dichloromethane (often as part of a mixed solvent system) |
| Hydrocarbons | Hexane, Toluene (often as an anti-solvent in a mixed system) |
| Mixed Solvents | Ethanol/Water, Ethyl acetate/Hexane, Dichloromethane/Hexane |
A systematic solvent screening with small amounts of your crude product is the most effective way to identify the optimal recrystallization conditions.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass column with stopcock
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
-
-
Procedure:
-
Eluent Selection: Determine the optimal eluent system by TLC analysis. A good starting point is a 4:1 mixture of hexane and ethyl acetate.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the column.
-
Collect fractions in separate test tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying solid this compound by recrystallization.
-
Materials and Equipment:
-
Crude solid this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
-
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
How to minimize byproduct formation in Paal-Knorr pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Paal-Knorr pyrrole synthesis. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis and what are the key intermediates?
The Paal-Knorr pyrrole synthesis is a reaction that produces a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, usually under acidic conditions.[1][2] The generally accepted mechanism involves several key steps:
-
Hemiaminal Formation: The synthesis starts with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which leads to the formation of a hemiaminal intermediate.[1][2]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative and is often the rate-determining step of the reaction.[1][3]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1][2]
Q2: What is the most common byproduct in the Paal-Knorr pyrrole synthesis and how can I minimize its formation?
The most prevalent byproduct is the corresponding furan.[1][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][4]
To minimize furan formation:
-
Control Acidity: Avoid highly acidic conditions (pH < 3), as this favors furan formation. The use of amine/ammonium hydrochloride salts can also lead to furans as the main product.[5] Weakly acidic or neutral conditions are preferable.[5]
-
Use Excess Amine: Employing an excess of the amine or ammonia can help to favor the pyrrole synthesis pathway over the competing furan formation.[1][5]
Q3: My reaction is sluggish or giving a low yield. What are the potential causes and solutions?
Several factors can contribute to a slow or low-yielding Paal-Knorr synthesis:
-
Suboptimal Reaction Conditions: Traditional methods often require heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or strong acids can degrade the starting materials or the product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While often necessary, an inappropriate catalyst can lead to side reactions or incomplete conversion.[1][4]
-
Product Instability: The synthesized pyrrole might be sensitive to the acidic conditions, leading to degradation over long reaction times.[1]
-
Purification Losses: The product may be difficult to isolate and purify, resulting in an apparent low yield.[1]
Q4: My reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?
The formation of a dark, tarry material often indicates polymerization of the starting materials or the pyrrole product.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even performing the reaction under neutral conditions.[1]
Troubleshooting Guide
This guide provides specific recommendations for common issues encountered during the Paal-Knorr pyrrole synthesis.
| Issue | Likely Cause(s) | Recommended Actions |
| Major byproduct observed | Furan formation due to self-condensation of the 1,4-dicarbonyl compound. | - Decrease the acidity of the reaction mixture (aim for pH > 3).[1][5] - Use an excess of the amine or ammonia.[1][5] |
| Reaction is sluggish or incomplete | - Insufficiently reactive starting materials (e.g., sterically hindered reactants or amines with electron-withdrawing groups).[1][4] - Suboptimal reaction temperature or time. | - Moderately increase the reaction temperature or time while monitoring for byproduct formation.[1] - Consider using a more reactive amine or a less hindered diketone if possible. |
| Formation of a dark, tarry mixture | Polymerization of starting materials or the pyrrole product. | - Lower the reaction temperature.[1] - Use a milder catalyst or neutral reaction conditions.[1] |
| Low isolated yield despite good conversion (by TLC/GC-MS) | - Losses during workup and purification. - Product instability under the purification conditions. | - Optimize the purification method (e.g., choice of chromatography stationary/mobile phase, recrystallization solvent).[1] - Ensure the product is stable to the chosen purification conditions. |
Experimental Protocols
Below are representative experimental protocols for the Paal-Knorr pyrrole synthesis.
Protocol 1: Classical Conditions with Acid Catalysis
This protocol is a general method using conventional heating and an acid catalyst.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Solvent (e.g., ethanol, methanol, acetic acid)
-
Catalytic amount of a protic acid (e.g., a drop of concentrated HCl)[1]
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone and the primary amine in the chosen solvent.[6]
-
Add a catalytic amount of the acid.[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically in the range of 15-30 minutes.[1]
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath.[1]
-
If the product precipitates, collect the crystals by vacuum filtration and wash with a cold solvent.[1]
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.[6]
-
Protocol 2: Iodine-Catalyzed Synthesis
This method often proceeds under milder conditions.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Iodine (I₂) (e.g., 10 mol%)[1]
-
-
Procedure:
-
In a flask, mix the 1,4-diketone and the primary amine.[1]
-
Add a catalytic amount of iodine.[1]
-
Stir the mixture at a moderate temperature (e.g., 60°C).[1]
-
Monitor the reaction by TLC. These reactions are often complete within a short period (e.g., 5-10 minutes).[1]
-
Upon completion, dissolve the mixture in an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
-
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
-
Materials:
-
1,4-Diketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Appropriate solvent for microwave synthesis
-
-
Procedure:
-
In a microwave vial, combine the 1,4-diketone, primary amine, and solvent.[6]
-
Seal the vial and place it in the microwave reactor.[6]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.[6]
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[6]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product.[6]
-
References
Technical Support Center: Recrystallization of Pyrrole-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-containing compounds. It offers practical advice and detailed methodologies for the purification of these compounds via recrystallization.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-containing compound is a dark, tarry material. Can I still purify it by recrystallization?
A1: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself, which can be caused by high temperatures or acidic conditions.[1] While recrystallization might be challenging, it is not impossible. It is advisable to first attempt a preliminary purification by column chromatography to remove a significant portion of the tar. Following that, recrystallization can be attempted. If the material is still difficult to purify, consider lowering the reaction temperature or using a milder catalyst in your synthesis to prevent polymerization.[1]
Q2: How do I choose the right solvent for recrystallizing my pyrrole derivative?
A2: The principle of "like dissolves like" is a good starting point.[2] Pyrrole itself is sparingly soluble in water but dissolves in organic solvents like ethanol, ether, and benzene.[3][4] For substituted pyrroles, the polarity of the substituents will greatly influence the choice of solvent. Generally, you are looking for a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature.[5] It is recommended to perform small-scale solubility tests with a range of solvents to find the ideal one.[2]
Q3: What are some common solvent systems for recrystallizing pyrrole-containing compounds?
A3: The choice of solvent is highly dependent on the specific structure of your compound. However, some commonly used solvent systems for heterocyclic compounds include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, acetone, acetonitrile, and toluene.[6]
-
Mixed Solvents (Solvent/Anti-solvent): Hexane/ethyl acetate, methanol/water, acetone/water, and dichloromethane/hexane.[7]
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[6] To remedy this, you can try the following:
-
Add a small amount of a "good" solvent (one in which your compound is highly soluble) to the hot mixture to reduce the saturation.
-
Cool the solution more slowly to allow more time for crystal nucleation.
-
Use a larger volume of solvent.
-
Try a different solvent or solvent system with a lower boiling point.
Q5: My pyrrole compound is colored. How can I remove the color during recrystallization?
A5: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities.[8] However, be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of pyrrole-containing compounds.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | - Incorrect solvent choice.- Insufficient solvent volume. | - Test the solubility of your compound in a variety of solvents to find a suitable one.- Gradually add more hot solvent until the compound dissolves. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Cool the solution in an ice bath.- If all else fails, remove the solvent and try a different recrystallization solvent. |
| Low yield of recovered crystals | - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Excessive washing of the crystals. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are discolored | - Presence of colored impurities.- Decomposition of the compound at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration.- Avoid prolonged heating of the solution. |
| "Oiling out" | - The melting point of the compound is below the boiling point of the solvent.- The solution is too concentrated. | - Add more solvent to the hot solution.- Use a solvent with a lower boiling point.- Cool the solution very slowly. |
Data Presentation
Due to the vast structural diversity of pyrrole-containing compounds, providing exhaustive quantitative solubility data is challenging. The following table summarizes qualitative solubility information and suggests suitable solvent systems for different classes of pyrrole derivatives based on their polarity.
| Compound Class | General Polarity | Good Solvents (for dissolving) | Poor Solvents (for crystallization/anti-solvents) | Typical Recrystallization Systems |
| Simple Pyrroles (e.g., Pyrrole, N-methylpyrrole) | Low to Medium | Ethanol, Diethyl ether, Chloroform, Benzene[3] | Water, Hexane | Ethanol/Water, Hexane/Ethyl Acetate |
| Acylpyrroles (e.g., 2-Acetylpyrrole) | Medium | Ethanol, Acetone, Ethyl Acetate[2] | Hexane, Water | Ethanol/Water, Hexane/Ethyl Acetate |
| Pyrrole Carboxylic Acids & Esters | Medium to High | Methanol, Ethanol, Ethyl Acetate | Water, Hexane | Methanol/Water, Ethyl Acetate/Hexane |
| N-Aryl Pyrroles | Low to Medium | Dichloromethane, Chloroform, Toluene | Hexane, Methanol | Dichloromethane/Hexane, Toluene/Methanol |
| Porphyrins | Generally Low (can be modified) | Chloroform, Dichloromethane, Pyridine | Methanol, Hexane, Acetonitrile | Chloroform/Methanol, Dichloromethane/Hexane[9] |
| BODIPY Dyes | Varies with substitution | Dichloromethane, Chloroform, THF, DMF, DMSO[10] | Hexane, Methanol, Water | Dichloromethane/Hexane, THF/Water |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
This protocol outlines the basic steps for recrystallizing a pyrrole-containing compound from a single solvent.
-
Solvent Selection: In a small test tube, add a small amount of your crude pyrrole compound (approx. 20-30 mg). Add a few drops of a chosen solvent and observe the solubility at room temperature. If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[11]
-
Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves. Avoid adding an excess of solvent to maximize your yield.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.
Protocol 2: Recrystallization of Tetraphenylporphyrin (TPP)
This protocol provides a specific example of purifying a complex pyrrole-containing macrocycle. A typical recrystallization involves dissolving the crude TPP in a good solvent and then inducing crystallization by adding a poor solvent.
-
Dissolution: Dissolve the crude tetraphenylporphyrin in a minimal amount of a good solvent such as chloroform or dichloromethane.
-
Inducing Crystallization: Slowly add a poor solvent, such as methanol or hexane, to the solution until it becomes slightly cloudy.[9]
-
Heating and Cooling: Gently heat the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.
-
Isolation: The purified TPP crystals will precipitate out of the solution and can be collected by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the poor solvent (methanol or hexane) and dry them thoroughly. A reported yield for a similar porphyrin synthesis and purification is in the range of 10-40%.[12]
Visualizations
Caption: A general experimental workflow for the recrystallization of pyrrole-containing compounds.
Caption: A logical workflow for troubleshooting common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1298721C - Method of separating, large scale preparing porphyrin from complex reaction system - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Separation of Isomers from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of isomers related to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers encountered in reactions involving this compound?
The primary isomers of this compound are its keto-enol tautomers. As a β-ketonitrile, the compound can exist in equilibrium between the ketone form and two possible enol forms (E/Z isomers). The presence and stability of these tautomers are influenced by factors like solvent polarity and pH.[1][2] Additionally, depending on the synthetic route, positional isomers or reaction byproducts with similar structures may be present.
Q2: Why is the separation of these isomers challenging?
Separating tautomers and other closely related isomers is difficult due to their subtle differences in physicochemical properties.[3] Keto-enol tautomers can interconvert, which can lead to broadened or distorted peaks during chromatography. Positional isomers have identical molecular weights and often similar polarities, requiring highly selective chromatographic conditions to resolve.[4]
Q3: What initial chromatographic technique is recommended?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely applicable starting point for separating polar and non-polar compounds. A C18 column is a common initial choice for screening and method development.[5] For potentially chiral separations, specialized chiral stationary phases would be necessary.[6]
Isomer Visualization: Keto-Enol Tautomerism
The primary isomeric challenge with this compound is keto-enol tautomerism. The equilibrium between these forms is crucial to understand during separation.
Caption: Keto-enol tautomerism of the target compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Complete Co-elution or Poor Resolution of Isomers
Q: My isomer peaks are not separating at all (co-eluting). What steps should I take?
A: Co-elution is a common problem when separating structurally similar isomers.[5] A systematic optimization of your HPLC method is necessary to improve selectivity (α).
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is often the most effective first step.[3]
-
Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For RP-HPLC, decreasing the organic modifier percentage increases retention time, which may improve separation.[3]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide separation, try the other.[5]
-
Adjust pH: For compounds with ionizable groups, slight changes in mobile phase pH can significantly impact retention and selectivity.[5][7]
-
Modify Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature sometimes improves the separation of isomers.[5]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[5]
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the resolution of closely eluting peaks.[3]
Caption: Troubleshooting workflow for peak co-elution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing, leading to poor quantification. What is the cause and solution?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual acidic silanol groups on silica-based columns.[8] This can be a problem when purifying polar compounds like pyrrole derivatives.[8]
Troubleshooting Steps:
-
Add a Basic Modifier: To mask the acidic silanol sites, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (0.1-1%) to your mobile phase.[8]
-
Adjust Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase can improve peak shape.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants from previous injections.[3]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing or fronting. Reduce the injection volume or dilute the sample.[3]
Issue 3: Shifting or Unstable Retention Times
Q: Why are my retention times fluctuating between runs?
A: Unstable retention times compromise peak identification and indicate a problem with the method's robustness or the HPLC system itself.[5]
Troubleshooting Steps:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before injection. This is especially critical for gradient methods.[3]
-
Use a Column Oven: Changes in ambient temperature can affect retention times. A thermostatted column compartment ensures a stable temperature.[3]
-
Check for Pump Issues: Leaks or faulty check valves in the HPLC pump can cause an inconsistent flow rate and lead to retention time shifts. Regular pump maintenance is crucial.[3]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently. If using a mixture of solvents, the evaporation of the more volatile component can alter the composition and affect retention times.[9] Using pre-mixed solvents can help.[10]
Data Presentation: Method Development Parameters
The following tables provide typical starting parameters for method development and summarize the expected effect of adjustments.
Table 1: Typical Starting Conditions for RP-HPLC Method Development
| Parameter | Typical Starting Condition | Purpose |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm | General purpose, good for initial screening.[5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | Provides good peak shape for many compounds. |
| Gradient | 10% to 90% B over 20 minutes | Scouting gradient to determine the elution range.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible conditions. |
| Detection | UV at 254 nm and 280 nm | General wavelengths for aromatic/conjugated systems. |
| Injection Volume | 5-10 µL | A small volume to prevent column overload. |
Table 2: Effect of Parameter Adjustments on Separation
| Parameter Adjusted | Change | Expected Effect on Resolution | Potential Side Effect |
| % Organic Solvent | Decrease | Increase (for closely eluting peaks) | Longer run times, broader peaks. |
| Flow Rate | Decrease | Increase | Longer run times, increased diffusion.[3] |
| Temperature | Increase or Decrease | Variable , can increase or decrease selectivity. | Changes in viscosity and backpressure. |
| Mobile Phase pH | Adjust | Significant Change for ionizable compounds.[5] | May affect analyte stability or column life. |
| Column Particle Size | Decrease (e.g., 5µm to <2µm) | Significant Increase | Requires UHPLC system due to high backpressure. |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 1-2 mg of the crude reaction mixture.
-
Dissolution: Dissolve the sample in 1.0 mL of a solvent compatible with the initial mobile phase conditions (e.g., a 50:50 mixture of acetonitrile and water). Use HPLC-grade solvents.[5]
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[5]
-
Dilution: If necessary, dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove particulate matter.[5][10] This prevents clogging of the HPLC system.
Protocol 2: HPLC Method Development Workflow
-
Initial Column and Mobile Phase Selection: For separating potential keto-enol or positional isomers, begin with a standard C18 column. Choose a mobile phase system such as acetonitrile/water or methanol/water, often with an acid modifier like 0.1% formic acid to improve peak shape.[5]
-
Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes) to determine the approximate elution time and complexity of the sample mixture.[5]
-
Optimization of Selectivity (α):
-
Based on the scouting run, develop a shallower gradient or an isocratic method around the elution area of the target isomers.
-
Systematically vary the mobile phase composition (organic modifier type, pH, additives) to maximize the separation between the isomer peaks.[5]
-
-
Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the main peaks. This ensures the peaks are well-retained but elute in a reasonable time.[5]
-
Method Validation: Once the desired separation is achieved, validate the method for parameters like specificity, linearity, accuracy, and precision according to established guidelines.[5]
Caption: Experimental workflow for isomer separation.
References
- 1. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to Novel Heterocyclic Compounds Derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel heterocyclic compounds synthesized from the versatile building block, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This precursor is highly valued in medicinal chemistry for its ability to serve as a scaffold for a diverse range of bioactive molecules. This document focuses on two prominent classes of derivatives: pyrazole-based compounds and fused pyrrolo[2,3-d]pyrimidine systems. We present a comparative summary of their synthesis, spectral characteristics, and biological activities, supported by experimental data from various studies.
I. Comparative Synthesis and Physicochemical Properties
The reactivity of the active methylene group in this compound allows for its use in various condensation and cycloaddition reactions to form complex heterocyclic structures. Below is a comparison of the synthesis and properties of two major classes of derivatives: 5-amino-1H-pyrazoles and tetrahydropyrido[2,3-d]pyrimidines.
| Parameter | Compound Class A: 5-amino-1H-pyrazole Derivatives | Compound Class B: Tetrahydropyrido[2,3-d]pyrimidine Derivatives |
| General Synthetic Route | 1,3-dipolar cycloaddition with nitrileimines under mild, base-catalyzed conditions. | One-pot multicomponent condensation with an aldehyde and a 6-aminopyrimidine derivative (e.g., 6-aminouracil). |
| Typical Reaction Conditions | Base catalyst (e.g., triethylamine), room temperature. | Often requires heating; can be performed under solvent-free conditions or in a solvent like ethanol. |
| Representative Yields | Generally high, often exceeding 85%. | Variable, but good to excellent yields have been reported. |
| Melting Point Range | Varies with substitution, e.g., 190-192 °C for a 1,3-diphenyl derivative.[1] | Often high, with many derivatives melting above 300 °C.[2][3] |
II. Spectroscopic Data Comparison
The structural identity of the synthesized compounds is typically confirmed using various spectroscopic techniques. Below is a summary of characteristic spectral data for representative compounds from each class.
| Spectral Data | Compound A: 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Compound B: 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
| IR (KBr, cm⁻¹) | 3447, 3346, 3313 (NH₂), 2206 (CN), 1632 (C=N), 1600 (C=C).[1] | 3404, 3328 (NH₂), 3188, 3150 (NH), 2219 (CN), 1700, 1645 (C=O).[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.62-7.28 (m, aromatic H), 7.11 (d, aromatic H), 6.91 (d, aromatic H). (Note: Data from CDCl₃).[1] | 10.73 (s, 1H, NH), 10.59 (s, 1H, NH), 7.57 (br s, 2H, NH₂), 7.19 (m, 2H, Ar-H), 6.94 (m, 2H, Ar-H), 3.80 (s, 3H, OCH₃).[3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.4, 129.3, 129.0, 128.8, 128.3, 127.2, 120.3, 112.8. (Note: Data from CDCl₃).[1] | 160.8, 160.0, 159.3, 158.8, 155.5, 150.1, 129.2, 128.6, 115.7, 112.9, 98.3, 88.8, 55.0.[3] |
III. Biological Activity: A Comparative Overview
Derivatives of this compound often exhibit a range of biological activities, with anticancer and antimicrobial properties being the most frequently investigated.
Anticancer Activity
Pyrazole-containing compounds have shown significant potential as anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| Pyrazole-benzoxazine hybrids | MCF7 (Breast) | 2.82 - 6.28 | Etoposide |
| A549 (Lung) | 2.82 - 6.28 | Etoposide | |
| HeLa (Cervical) | 2.82 - 6.28 | Etoposide | |
| PC3 (Prostate) | 2.82 - 6.28 | Etoposide | |
| Pyrazolo[4,3-c]pyridines | HCT116 (Colon) | ~2.9 (µg/mL) | Doxorubicin |
Note: The IC₅₀ values presented are for structurally related pyrazole derivatives and serve as an illustration of the potential anticancer activity of this class of compounds.
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as a promising class of antimicrobial agents. Their activity is typically reported as the minimum inhibitory concentration (MIC) required to inhibit the growth of a particular microorganism.
| Compound Class | Microorganism | MIC (µg/mL) |
| Pyrrolo[2,3-d]pyrimidine-triazole hybrids | Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 | |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 - 16 |
| Pyrrolo[2,3-d]pyrimidine derivatives | Mycobacterium tuberculosis | 0.03 |
Note: The MIC values are for various pyrrolo[2,3-d]pyrimidine derivatives and highlight the antimicrobial potential of this scaffold.
IV. Experimental Protocols
General Procedure for the Synthesis of 5-amino-1H-pyrazole Derivatives
A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) is prepared in a round-bottom flask. A catalytic amount of a suitable catalyst (e.g., 0.05 g of a modified layered double hydroxide catalyst) is added.[1][4] The mixture is stirred at a specified temperature (e.g., 55 °C) for the required duration (typically 15-30 minutes).[1][4] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and hot ethanol or chloroform is added to dissolve the product and separate the catalyst by filtration or centrifugation.[4] The solvent is then evaporated from the filtrate, and the resulting solid product is purified by recrystallization from ethanol to yield the desired 5-amino-1H-pyrazole derivative.[4]
General Procedure for the Synthesis of Tetrahydropyrido[2,3-d]pyrimidine Derivatives
In a one-pot synthesis, an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol) are combined in a reaction vessel. A catalytic amount of an acid catalyst (e.g., sulfonic acid functionalized SBA-15) or a mild base (e.g., diammonium hydrogen phosphate) is added. The reaction can be carried out under solvent-free conditions with heating or in a suitable solvent such as aqueous ethanol. The mixture is refluxed or irradiated with microwaves for a specified time. After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water and ethanol, and then dried to afford the crude product. Further purification can be achieved by recrystallization from an appropriate solvent like DMF.[3][5]
V. Visualized Workflows and Pathways
Synthetic Workflow for Heterocyclic Derivatives
Caption: General synthetic pathways for pyrazole and pyrido[2,3-d]pyrimidine derivatives.
Conceptual Signaling Pathway Inhibition
Caption: Potential mechanism of anticancer action via kinase pathway inhibition.
References
- 1. rsc.org [rsc.org]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of Pyrazolo[3,4-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. A thorough understanding of the structural features of these derivatives is paramount for establishing structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation and characterization of these molecules. This guide provides a comparative analysis of the NMR spectroscopic data for various pyrazolo[3,4-b]pyridine derivatives, supported by experimental data from the literature.
The Influence of Substituents on NMR Spectra
The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyrazolo[3,4-b]pyridine derivatives are highly sensitive to the nature and position of substituents on the bicyclic ring system. These shifts provide valuable insights into the electronic environment of the nuclei and can aid in the unambiguous assignment of structures.[1] Systematic studies of substituent effects on chemical shifts are crucial for predicting the spectra of new derivatives and for confirming their synthesis.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts (δ, ppm) for a selection of substituted 1H-pyrazolo[3,4-b]pyridine derivatives. The data illustrates the impact of different substituents at various positions on the proton resonances of the core structure.
| Compound/Substituent | H-3 (s) | H-4 (d) | H-5 (t) | H-6 (d) | Other Signals (ppm) | Reference |
| Unsubstituted | 8.01-8.06 | 8.55 (dd) | 7.13 (dd) | ~8.0 | - | [2] |
| 1-Methyl | - | - | - | - | N-CH₃: precise shifts related to Hammett constant of 3-substituent | [3] |
| 4-CH₃, 6-CH₃ | 7.03 (s, H-5) | - | - | - | 4-CH₃: 2.44 (s), 6-CH₃: 2.82 (s) | [4] |
| 3-(4-chlorophenyl), 4-CH₃, 6-(trifluoromethyl) | - | - | - | - | Aryl protons: multiplet at 7.48-7.54 | [4] |
| 1-Phenyl, 4-(4-(N,N-dimethylamino)phenyl) | 7.26 (s) | - | 8.48 (s, H-5) | - | Phenyl and dimethylamino phenyl signals | [5] |
| 1-Phenyl, 4-(9-anthryl) | 7.28 (s) | - | 8.39 (s, H-5) | - | Anthryl signals | [5] |
| 1-Phenyl, 4-(1-pyrenyl) | 7.36 (s) | - | 7.89 (s, H-5) | - | Pyrenyl signals | [5] |
| 3-Amino derivatives | - | - | - | - | The 3-amino group behaves as a typical aromatic amine | [3] |
Comparative ¹³C NMR Data
The ¹³C NMR chemical shifts are particularly useful for determining the substitution pattern and for identifying the carbon skeleton of the pyrazolo[3,4-b]pyridine derivatives. The table below presents a comparison of ¹³C NMR data for selected compounds.
| Compound/Substituent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7a | Other Signals (ppm) | Reference |
| General Range | ~130-155 | ~115-125 | ~110-140 | ~115-130 | ~140-155 | ~145-160 | - | General Observation |
| 1-(2-chlorophenyl)-3-methyl-5-(7-chloro-3,3-dimethyl-3H-indol-2-yl) | - | 116.0 | - | 122.8 | - | 162.3 | CH₃: 12.8, 24.8; Indole carbons | [6] |
| 1-(3-chlorophenyl)-3-methyl-5-(7-chloro-3,3-dimethyl-3H-indol-2-yl) | - | - | - | - | - | - | CH₃: 12.6, 24.7; Indole carbons | [6] |
| 3-amine derivatives | 152.11 | 105.89 | 148.31 | 126.89 | 136.19 | 147.88 | - | [7] |
| N-1 vs N-2 substitution | Differentiable by ¹³C NMR | - | - | - | - | - | - | [2] |
Experimental Protocols
A standardized protocol for the spectroscopic analysis of pyrazolo[3,4-b]pyridine derivatives is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazolo[3,4-b]pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
Spectral Width: Typically -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be required depending on the sample concentration.
-
Spectral Width: Typically 0 to 200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of synthesized pyrazolo[3,4-b]pyridine derivatives.
Caption: A flowchart outlining the key steps from synthesis to final structural characterization of pyrazolo[3,4-b]pyridine derivatives using NMR spectroscopy.
Logical Relationship of Spectroscopic Data
The interpretation of NMR spectra is a logical process that involves integrating information from different types of experiments to arrive at a conclusive structure.
Caption: A diagram illustrating the logical progression from raw NMR data to the final elucidated chemical structure.
References
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Beyond 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the efficient synthesis of novel heterocyclic compounds. This guide provides a comparative analysis of alternative reagents to 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, a versatile precursor for various heterocyclic systems. By examining experimental data, this report offers insights into the performance of analogous β-ketonitriles in the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and 2-aminothiophenes.
The core chemical scaffold of β-ketonitriles, characterized by a reactive methylene group flanked by a ketone and a nitrile, serves as a powerful tool for the construction of a diverse array of heterocyclic rings. While this compound is a valuable reagent, a range of other β-aroyl- and heteroaroyl-propanenitriles offer viable and sometimes advantageous alternatives. The choice of the aromatic or heteroaromatic substituent can significantly influence reaction yields, reaction times, and the physicochemical properties of the final products.
Comparative Performance in Heterocyclic Synthesis
The utility of various β-ketonitriles as precursors for heterocyclic compounds is demonstrated in the following examples. The data presented highlights the impact of the substituent on the ketone functionality on the efficiency of the cyclization reactions.
Synthesis of Pyrazolo[3,4-b]pyridines
A one-pot, three-component reaction between 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, and various para-substituted benzoylacetonitriles demonstrates the influence of the aryl substituent on the yield of the corresponding pyrazolo[3,4-b]pyridines. The reaction proceeds via a multicomponent pathway, likely involving initial condensation followed by cyclization and aromatization.
Table 1: Comparison of Yields for the Synthesis of Substituted Pyrazolo[3,4-b]pyridines
| Reagent (β-Ketonitrile) | R-Group on Phenyl Ring | Yield (%)[1] |
| 3-oxo-3-phenylpropanenitrile | H | 85 |
| 3-(4-methylphenyl)-3-oxopropanenitrile | CH₃ | 82 |
| 3-(4-methoxyphenyl)-3-oxopropanenitrile | OCH₃ | 88 |
| 3-(4-chlorophenyl)-3-oxopropanenitrile | Cl | 90 |
| 3-(4-fluorophenyl)-3-oxopropanenitrile | F | 92 |
| 3-(4-bromophenyl)-3-oxopropanenitrile | Br | 91 |
Note: While direct comparative data for this compound in this specific reaction was not found in the reviewed literature, the data above provides a benchmark for the performance of various aryl-substituted analogs.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of 5-aminopyrazoles with β-ketonitriles. This reaction provides a versatile route to a class of compounds with significant biological activity. While a direct comparative study with varied β-ketonitriles was not available, a high-yielding protocol for a representative example is provided below.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (such as a β-ketonitrile), and elemental sulfur in the presence of a base. This reaction is highly versatile, and a wide range of β-ketonitriles can be employed.
Although a direct comparative table of yields for various β-ketonitriles in the Gewald reaction was not found, the literature suggests that the reaction is broadly applicable to β-ketonitriles bearing both electron-donating and electron-withdrawing groups on the aromatic ring.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 6-Aryl-4-(4-methoxyphenyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles
A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), 4-anisaldehyde (1 mmol), and the respective para-substituted 3-oxo-3-phenylpropanenitrile (1 mmol) in glacial acetic acid (10 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the pure product.[1]
Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines
Step 1: Synthesis of β-Enaminones A mixture of the appropriate methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) is subjected to microwave irradiation at 160 °C for 15 minutes. The resulting β-enaminone is used in the next step without further purification.
Step 2: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines An equimolar mixture of the β-enaminone (0.5 mmol) and 3-methyl-1H-pyrazol-5-amine (0.5 mmol) is heated under microwave irradiation at 180 °C for a specified time. For coumarin-containing derivatives, the reaction is carried out under reflux in acetic acid for 3 hours. The product is then isolated and purified.
General Procedure for the Gewald Synthesis of 2-Aminothiophenes
To a stirred solution of the β-ketonitrile (10 mmol) and elemental sulfur (10 mmol) in ethanol (30 mL), a catalytic amount of a base such as morpholine or triethylamine is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to give the corresponding 2-aminothiophene.
Conclusion
This guide highlights that a variety of β-aroyl- and heteroaroyl-propanenitriles serve as effective alternatives to this compound for the synthesis of diverse heterocyclic systems. The choice of the substituent on the keto-bearing ring can significantly impact the reaction yield, with electron-withdrawing groups on a phenyl ring generally leading to higher yields in the synthesis of pyrazolo[3,4-b]pyridines. While direct comparative data for the pyrrole-containing reagent is limited in the reviewed literature, the provided protocols and data for analogous compounds offer a valuable resource for researchers in selecting the optimal building blocks for their synthetic targets. Further comparative studies are warranted to fully elucidate the performance of heteroaroylacetonitriles in a broader range of heterocyclic syntheses.
References
Biological activity screening of compounds derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from pyrrole precursors, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. The data presented is a synthesis of findings from multiple studies on diverse pyrrole derivatives, offering insights into their potential as therapeutic agents. While not exclusively derived from 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, the compounds discussed share structural similarities, providing a valuable reference for researchers in the field.
Anticancer Activity
Pyrrole-containing compounds have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Pyrrole Derivatives
| Compound Class | Derivative/Compound | Target Cell Line | Assay | Activity (IC50/GI50 in µM) | Reference |
| Pyrazole-Pyrrole Hybrids | L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 ± 4.9 | [1] |
| 4a | K562 (Leukemia) | MTT | 0.26 | [2] | |
| 4a | A549 (Lung) | MTT | 0.19 | [2] | |
| 5b | K562 (Leukemia) | MTT | 0.021 | [3] | |
| 5b | A549 (Lung) | MTT | 0.69 | [3] | |
| 5b | MCF-7 (Breast) | MTT | 1.7 | [3] | |
| 5e | K562, A549, MCF-7 | MTT | Potent activity | [3] | |
| Benzoxazine-Pyrazole Hybrids | 22 | MCF-7, A549, HeLa, PC3 | In vitro antiproliferative | 2.82 - 6.28 | [4] |
| 23 | MCF-7, A549, HeLa, PC3 | In vitro antiproliferative | 2.82 - 6.28 | [4] | |
| Pyrrole-Based Chalcones | 1 | A549 (Lung) | MTT | More effective than cisplatin | [5] |
| 3 | HepG2 (Liver) | MTT | More selective than cisplatin | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration inhibiting 50% of cell growth) is determined.[3]
Signaling Pathway: EGFR/VEGFR Inhibition
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrazole derivatives.
Anti-inflammatory Activity
Pyrrole and pyrimidine derivatives have been investigated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Comparative Anti-inflammatory Activity
| Compound Class | Derivative/Compound | Assay | Activity | Reference |
| Pyridopyrimidine Derivatives | IIIf, IIIg, IIIh | Carrageenan-induced rat paw edema | Superior to celecoxib | [6] |
| IIId, IIIf, IIIg, IIIi | COX-2 Inhibition | IC50 = 0.67 - 1.02 µM | [6] | |
| Pyrimidine Derivatives | 2a, 2b, 2c, 2d, 3a, 3b, 3c, 3d, 7a, 7b | Carrageenan-induced rat paw edema | 61-86% inhibition | [7] |
| 3c | Carrageenan-induced rat paw edema | 86% inhibition | [7] | |
| Pyrrolo[2,3-d]pyrimidine Derivatives | 2b, 7b, 7d, 9b | Carrageenan-induced rat paw edema | Significant activity | [8] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: Test compounds or a reference drug (e.g., ibuprofen, celecoxib) are administered to the animals.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is given into the rat's hind paw to induce localized edema.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of a control group.[6][7]
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for the screening of anti-inflammatory compounds.
Antimicrobial Activity
Heterocyclic compounds derived from pyrrole precursors have shown promise in combating various pathogenic microbes.
Table 3: Comparative Antimicrobial Activity
| Compound Class | Derivative/Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Pyrrole-Based Chalcones | 7 | Candida krusei | Higher than ketoconazole | [5] |
| 9 | Candida krusei | Higher than ketoconazole | [5] | |
| Substituted Pyrimidines/Thiazoles | BM-5, BM-6, BM-7 | Various bacteria and fungi | Active at 50 & 100 µg/mL | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Visual Assessment: The wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound at which no growth is observed.[9]
Logical Relationship: Antimicrobial Drug Discovery Funnel
Caption: A typical drug discovery funnel for antimicrobial agents.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to the In Vitro Antimicrobial Properties of Synthesized Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrole, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This guide provides a comparative analysis of the in vitro antimicrobial properties of various synthesized pyrrole derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of synthesized pyrrole derivatives is predominantly evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative pyrrole derivatives against a panel of pathogenic bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.
| Pyrrole Derivative Class | Compound Example | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrrole-based Chalcones | Compound 7 | Candida albicans | 50 | Ketoconazole | 50[1] |
| Compound 9 | Candida krusei | 25 | Ketoconazole | - | |
| Compound 2 | Enterococcus faecalis | 100 | Chloramphenicol | 100[1] | |
| Compound 10 | Enterococcus faecalis | 100 | Chloramphenicol | 100[1] | |
| Fused Pyrroles (Pyrimidines & Triazines) | Compound 2a | Staphylococcus aureus | 30 | Ciprofloxacin | 45[2] |
| Bacillus subtilis | 33 | Ciprofloxacin | 40[2] | ||
| Compound 3c | Staphylococcus aureus | 30 | Ciprofloxacin | 45[2] | |
| Bacillus subtilis | 31 | Ciprofloxacin | 40[2] | ||
| Compound 4d | Staphylococcus aureus | 35 | Ciprofloxacin | 45[2] | |
| Bacillus subtilis | 33 | Ciprofloxacin | 40[2] | ||
| Compound 5c | Gram-negative bacteria | - | - | - | |
| Compound 5a | Aspergillus fumigatus | - | - | - | |
| Pyrrolyl Benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2[3][4] |
| Escherichia coli | 3.12 - 12.5 | Ciprofloxacin | 2[3][4] | ||
| N-Arylpyrroles | Compound Vb | Methicillin-resistant S. aureus (MRSA) | 4 | Levofloxacin | 8[5][6] |
| Compound Vc | Methicillin-resistant S. aureus (MRSA) | 4 | Levofloxacin | 8[5][6] | |
| Compound Ve | Methicillin-resistant S. aureus (MRSA) | 4 | Levofloxacin | 8[5][6] | |
| Compound Vc | E. coli, K. pneumoniae, A. baumannii | - | - | - | |
| Compound Vc | Mycobacterium phlei | 8 | - | - | |
| 1,2,3,4-Tetrasubstituted Pyrroles | Compound 4 | Staphylococcus aureus | Zone of Inhibition: 30 mm | Tetracycline | Zone of Inhibition: 23 mm[7] |
| Bacillus cereus | Zone of Inhibition: 19 mm | Tetracycline | -[7] | ||
| Compound 11 | Staphylococcus aureus | Zone of Inhibition: 24 mm | Tetracycline | Zone of Inhibition: 23 mm[7] | |
| Compound 12 | Staphylococcus aureus | - | Tetracycline | - |
Note: "-" indicates that the specific data was not provided in the cited sources. The activity of 1,2,3,4-tetrasubstituted pyrroles was reported as zone of inhibition in millimeters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.[2][5][8][9][10]
a. Preparation of Bacterial Inoculum:
-
From a pure overnight culture on a non-selective agar plate (e.g., Blood Agar), select several isolated colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the synthesized pyrrole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
c. Inoculation and Incubation:
-
Further dilute the standardized bacterial inoculum in CAMHB.
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, examine the wells for visible turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Agar Disk Diffusion Method (Kirby-Bauer Method)
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobials.[1][11][12]
a. Preparation of Inoculum and Agar Plates:
-
Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard as described for the broth microdilution method.
-
Use Mueller-Hinton agar (MHA) plates with a uniform thickness of 4 mm.
-
Inoculate the entire surface of the MHA plate evenly with a sterile cotton swab dipped into the standardized bacterial suspension.
b. Application of Disks and Incubation:
-
Aseptically place paper disks impregnated with a standard concentration of the test compound onto the inoculated agar surface.
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
c. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Poisoned Food Technique for Antifungal Susceptibility Testing
This method is commonly used to evaluate the antifungal activity of compounds against filamentous fungi.[13][14][15]
a. Preparation of Poisoned Medium:
-
Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).
-
While the medium is still molten, add the desired concentrations of the synthesized pyrrole derivative.
-
Pour the "poisoned" agar into sterile Petri dishes and allow it to solidify.
b. Inoculation and Incubation:
-
From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of agar containing the mycelium.
-
Place the fungal disc, mycelium side down, in the center of the poisoned agar plate.
-
Include a control plate containing the medium without the test compound.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached a significant size.
c. Interpretation of Results:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
Visualization of Experimental Workflow and Mechanisms of Action
The following diagrams illustrate the experimental workflow for determining antimicrobial properties and the proposed mechanisms of action for certain pyrrole derivatives.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. protocols.io [protocols.io]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. acgpubs.org [acgpubs.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. apec.org [apec.org]
- 13. - MedCrave online [medcraveonline.com]
- 14. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 202.45.146.37:8080 [202.45.146.37:8080]
A Comparative Guide to Validating Reaction Product Structures: X-ray Crystallography vs. Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chemical structure is a cornerstone of successful research. The validation of a reaction product's structure provides the definitive proof of a synthesis, the foundation for understanding its biological activity, and the basis for intellectual property. While X-ray crystallography has long been considered the "gold standard" for structural elucidation, a variety of powerful spectroscopic techniques also provide critical and often complementary information. This guide presents an objective comparison of X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
At a Glance: A Comparative Overview
The choice of technique for validating a reaction product's structure is often dictated by the nature of the sample, the information required, and the available resources. While X-ray crystallography provides a definitive three-dimensional structure, NMR spectroscopy offers detailed information about the connectivity and environment of atoms in solution, and mass spectrometry provides precise mass information and fragmentation patterns.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Crystalline Solid | Solution | Gas phase (after ionization) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity, chemical environment, relative stereochemistry, dynamic information | Molecular weight, elemental composition, fragmentation patterns |
| Typical Resolution | 0.1 - 0.3 nm (1 - 3 Å)[1] | Atomic level, but resolution is not a direct output | High mass accuracy (ppm level) |
| Sample Amount | Micrograms to milligrams | 1-10 mg | Nanograms to micrograms |
| Experiment Time | Hours to days (including crystallization) | Minutes to hours | Minutes |
| Key Advantage | Unambiguous 3D structure determination[2] | Non-destructive, provides data on solution-state structure and dynamics[3] | High sensitivity, rapid analysis |
| Key Limitation | Requires a single, high-quality crystal[4] | Can be complex to interpret for large molecules, lower sensitivity than MS | Does not directly provide 3D structural information |
Delving Deeper: A Head-to-Head Comparison
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can generate an electron density map and, from that, a detailed atomic model.[1] This method is capable of providing highly accurate bond lengths, bond angles, and absolute stereochemistry, making it the definitive proof of a molecule's structure.
However, the primary bottleneck for X-ray crystallography is the need to grow a single, well-ordered crystal of the reaction product, which can be a challenging and time-consuming process.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful and versatile technique that provides a wealth of information about the structure and dynamics of molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms, their chemical environment, and their spatial proximity. A suite of 1D and 2D NMR experiments can be used to piece together the complete structure of a molecule. A key advantage of NMR is that it provides information on the molecule's conformation and dynamics in a more biologically relevant solution state.[3]
While NMR does not require crystallization, the interpretation of spectra for complex molecules can be challenging, and it is generally less sensitive than mass spectrometry. For larger molecules, isotopic labeling may be necessary to simplify the spectra.[6]
Mass Spectrometry (MS): The Mass and the Pieces
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a reaction product and for determining its elemental composition with high accuracy. Furthermore, by inducing fragmentation of the molecule, MS can provide valuable structural information based on the masses of the resulting fragments. This technique is rapid and requires only a very small amount of sample.
The primary limitation of mass spectrometry is that it does not directly provide information about the three-dimensional arrangement of atoms in space. It is often used in conjunction with other techniques, particularly NMR, for a comprehensive structural validation.
Experimental Protocols
Single-Crystal X-ray Diffraction Protocol
The successful determination of a crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis.
1. Crystal Growth:
-
Objective: To obtain a single, well-diffracting crystal of the purified reaction product.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (liquid-liquid or liquid-solid), or slow cooling.
-
Monitor the setup for the formation of single crystals of suitable size (typically 0.1-0.3 mm in all dimensions).[7]
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Procedure:
-
Carefully select a single crystal with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Procedure:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are commonly used.
-
Build an initial atomic model into the electron density map using specialized software.
-
Refine the model against the experimental data to improve the fit and obtain the final structure. The quality of the final structure is often assessed by the R-factor, which should typically be below 10% for a well-refined small molecule structure.
-
Workflow for X-ray Crystallography
Caption: Workflow for validating a reaction product's structure using X-ray crystallography.
NMR Spectroscopy Protocol for Structure Elucidation
A combination of 1D and 2D NMR experiments is typically required for the complete structural elucidation of a novel compound.
1. Sample Preparation:
-
Objective: To prepare a solution of the purified reaction product suitable for NMR analysis.
-
Procedure:
-
Dissolve 1-10 mg of the purified and dried compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filter the solution into a clean NMR tube.
-
2. 1D NMR Data Acquisition:
-
Objective: To obtain initial structural information from ¹H and ¹³C NMR spectra.
-
Procedure:
-
Acquire a ¹H NMR spectrum to determine the number and types of protons and their splitting patterns.
-
Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
(Optional) Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
3. 2D NMR Data Acquisition:
-
Objective: To establish atomic connectivity and spatial relationships.
-
Procedure:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings (¹H-¹H connectivities).
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations (¹H-¹³C connectivities).
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
(Optional) Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities of protons, which is crucial for stereochemical assignments.
-
4. Data Analysis and Structure Determination:
-
Objective: To assemble the complete structure from the NMR data.
-
Procedure:
-
Integrate and assign the peaks in the 1D and 2D spectra.
-
Use the correlations from the 2D spectra to piece together molecular fragments.
-
Combine the fragments to propose a final structure consistent with all the NMR data.
-
Logical Flow of NMR-based Structure Elucidation
Caption: Logical workflow for determining a reaction product's structure using NMR spectroscopy.
Mass Spectrometry Protocol for Structural Validation
Mass spectrometry is a rapid and highly sensitive technique for confirming the molecular weight and obtaining fragmentation information.
1. Sample Preparation:
-
Objective: To prepare a dilute solution of the reaction product for analysis.
-
Procedure:
-
Dissolve a small amount of the purified compound (microgram to nanogram level) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
2. Data Acquisition:
-
Objective: To obtain the mass spectrum of the compound.
-
Procedure:
-
Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, for polar molecules; Electron Impact - EI, for volatile, nonpolar molecules).
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular weight of the product (identifying the molecular ion peak, [M]⁺ or [M+H]⁺).
-
(Optional) Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it to obtain a fragmentation pattern.
-
3. Data Analysis:
-
Objective: To interpret the mass spectrum to confirm the structure.
-
Procedure:
-
Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.
-
Conclusion: A Synergistic Approach to Structural Validation
While X-ray crystallography remains the definitive method for determining the three-dimensional structure of a reaction product, NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary and often crucial information. In many cases, a combination of these techniques offers the most comprehensive and robust validation of a new chemical entity. For instance, NMR and MS can rapidly confirm the successful synthesis of a target molecule, while X-ray crystallography can later provide the ultimate proof of its precise atomic arrangement. The choice of which technique, or combination of techniques, to use will ultimately depend on the specific goals of the research, the nature of the compound, and the resources available. By understanding the strengths and limitations of each method, researchers can confidently and efficiently validate the structures of their reaction products, accelerating the pace of discovery and innovation.
References
- 1. people.bu.edu [people.bu.edu]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
Comparative study of catalytic efficiency in multicomponent reactions
A Comparative Guide to Catalytic Efficiency in the Hantzsch Pyridine Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient synthesis of target molecules. Multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis, offer a powerful platform for the construction of complex molecular architectures in a single step. The catalytic efficiency in these reactions directly impacts yield, reaction time, and overall sustainability. This guide provides a comparative analysis of various catalysts employed in the Hantzsch synthesis of 1,4-dihydropyridines, supported by experimental data to facilitate informed catalyst selection.
Comparative Performance of Catalysts
The Hantzsch reaction, a one-pot condensation of an aldehyde, a β-ketoester, and an ammonia source, is significantly influenced by the choice of catalyst. The following table summarizes the performance of different catalysts in the synthesis of a model dihydropyridine, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, highlighting the advantages of catalyzed over uncatalyzed reactions. Modern heterogeneous and green catalysts demonstrate superior performance, often enabling reactions under milder conditions and in environmentally benign solvents.[1]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| No Catalyst | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Ethanol | Room Temp | 0.5 | 95 |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | - | High |
| p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation | Aqueous micelles (SDS, 0.1M) | - | - | 96 |
Experimental Protocols
A generalized experimental procedure for the Hantzsch synthesis of 1,4-dihydropyridines is provided below. This protocol is representative and may require optimization based on the specific substrates and catalyst used.
General Procedure for Hantzsch Dihydropyridine Synthesis:
-
Reactant Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde (1.0 mmol), β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and the ammonia source (e.g., ammonium acetate, 1.2 mmol).[2]
-
Catalyst Addition: Add the selected catalyst to the reaction mixture. The catalyst loading will vary depending on its nature (typically ranging from mol% for homogeneous catalysts to a weight percentage for heterogeneous catalysts).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, water, or solvent-free conditions may apply).[1]
-
Reaction Conditions: The reaction mixture is then subjected to the specified conditions of temperature (e.g., room temperature, reflux) and agitation (e.g., stirring, sonication) for the required duration.[2][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1,4-dihydropyridine.[2]
Hantzsch Pyridine Synthesis Mechanism
The generally accepted mechanism for the Hantzsch synthesis involves a series of condensation and addition reactions, catalyzed by either an acid or a base. The key steps include the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the β-ketoester, followed by a Michael addition and subsequent cyclization and dehydration.[4]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
References
Efficacy of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile versus other beta-ketonitriles in synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic efficacy of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile against other common beta-ketonitriles. The comparison is based on their performance as precursors in the synthesis of valuable heterocyclic scaffolds. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the optimal building blocks for their synthetic endeavors.
Introduction
Beta-ketonitriles are highly versatile intermediates in organic synthesis, prized for their dual reactivity which enables the construction of a wide array of carbocyclic and heterocyclic systems. Their utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, many of which form the core of medicinally important compounds. This guide focuses on the synthetic performance of this compound, a heteroaromatic beta-ketonitrile, and compares it with commonly used aryl and alkyl beta-ketonitriles, namely 3-oxo-3-phenylpropanenitrile and 3-oxobutanenitrile. The "efficacy" of these building blocks is evaluated based on their yields and reaction conditions in the synthesis of representative heterocyclic structures.
Data Presentation: A Side-by-Side Comparison of Synthesis and Application
The following tables summarize the synthetic conditions and yields for the preparation of the beta-ketonitriles themselves, and their subsequent use in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocycles with significant interest in medicinal chemistry.
Table 1: Synthesis of Selected Beta-Ketonitriles
| Target β-Ketonitrile | Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | Ethyl 1-methyl-1H-pyrrole-2-carboxylate, Acetonitrile | Sodium ethoxide | Ethanol/Toluene | Not Specified | Reflux | Not explicitly stated, but used as a precursor. |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoate, Acetonitrile | Sodium ethoxide | Ethanol | Not Specified | Not Specified | 89[1] |
| 3-Oxobutanenitrile | Ethyl acetate, Acetonitrile | Sodium ethoxide | Not Specified | Not Specified | Not Specified | Not explicitly stated, but commercially available. |
| 2-Methyl-3-oxobutanenitrile | Methyl acetate, Propionitrile | Sodium amide | Liquid Ammonia | Not Specified | Not Specified | 63[2] |
Table 2: Comparative Efficacy in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Beta-Ketonitrile Precursor | Reaction Partner | Catalyst/Conditions | Solvent | Reaction Time | Temperature | Product Yield (%) |
| This compound | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Aryl aldehyde | MIL-53(Al)-N(CH₂PO₃H₂)₂ | Solvent-free | Not Specified | 110 °C | Not explicitly stated, but successful synthesis reported.[3] |
| 3-Oxo-3-phenylpropanenitrile | 5-Amino-3-methylpyrazole, Dimethylaminomethylidene derivative of 4-phenyl-3-oxobutanenitrile | Acetic acid | Not Specified | Not Specified | Not Specified | Not explicitly stated, but successful synthesis reported.[2] |
| 3-Oxo-3-(2-thienyl)propanenitrile | 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile, (E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one | Acetic acid | Reflux | 4 h | Reflux | 86 (for 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)[1] |
Experimental Protocols
Detailed methodologies for the synthesis of the target beta-ketonitrile and its application are provided below.
Synthesis of this compound (General Procedure via Claisen Condensation)
This protocol is based on the general Claisen condensation method for synthesizing beta-ketonitriles.
Materials:
-
Ethyl 1-methyl-1H-pyrrole-2-carboxylate
-
Acetonitrile
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Hydrochloric acid (dilute, for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide.
-
Add a mixture of anhydrous toluene and ethanol to the flask.
-
Slowly add acetonitrile to the stirred suspension.
-
Add ethyl 1-methyl-1H-pyrrole-2-carboxylate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slow addition of dilute hydrochloric acid until the mixture is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Pyrazolo[3,4-b]pyridines using this compound
This protocol describes a multicomponent reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine.[3]
Materials:
-
This compound (1.0 mmol, 0.148 g)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 0.174 g)
-
Aryl aldehyde (1.0 mmol)
-
MIL-53(Al)-N(CH₂PO₃H₂)₂ (10.0 mg) as catalyst
Procedure:
-
In a 25.0 mL round-bottom flask, combine this compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, the respective aryl aldehyde, and the MIL-53(Al)-N(CH₂PO₃H₂)₂ catalyst.
-
Stir the mixture under solvent-free conditions at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by appropriate chromatographic techniques.
Mandatory Visualization
Caption: General synthetic pathway for β-ketonitriles via Claisen condensation.
Caption: A typical experimental workflow for the synthesis and purification.
Discussion and Conclusion
The presented data indicates that this compound is a valuable and reactive building block for the synthesis of complex heterocyclic molecules. While a direct side-by-side comparison of yields with other beta-ketonitriles in the exact same multicomponent reaction is not available in the reviewed literature, its successful application in solvent-free, catalyzed reactions highlights its utility and potential for green chemistry applications.
The efficacy of a particular beta-ketonitrile is highly dependent on the specific synthetic target and reaction conditions. Aryl beta-ketonitriles, such as 3-oxo-3-phenylpropanenitrile, are well-established and often provide high yields in classical condensation reactions. Aliphatic beta-ketonitriles, like 3-oxobutanenitrile, are also widely used and commercially available.
The choice of this compound is particularly advantageous when the final target molecule requires the incorporation of a 1-methyl-1H-pyrrole moiety, a common scaffold in pharmacologically active compounds. Its use in multicomponent reactions, as demonstrated, offers a streamlined approach to building molecular complexity.
Researchers and drug development professionals are encouraged to consider the specific structural requirements of their target molecules when selecting a beta-ketonitrile precursor. This guide provides the necessary foundational data and protocols to make an informed decision and to facilitate the synthesis of novel and potentially bioactive compounds.
References
A Comparative Guide to Assessing the Purity of Synthesized Heterocycles: HPLC vs. LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized heterocyclic compounds is a critical step in guaranteeing the quality, safety, and efficacy of potential new medicines. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, and offers detailed protocols to aid in the selection and implementation of the most suitable method for your analytical needs.
Performance Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for purity assessment depends on several factors, including the complexity of the sample matrix, the need for impurity identification, and the required sensitivity. While HPLC is a robust and cost-effective technique for routine purity checks, LC-MS offers unparalleled specificity and sensitivity, making it the gold standard for comprehensive impurity profiling.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) | Key Considerations |
| Principle | Separation based on the analyte's physicochemical interactions with the stationary and mobile phases, with detection via UV absorbance.[1] | Combines the separation power of HPLC with a mass spectrometer, which detects ions based on their mass-to-charge ratio (m/z).[1] | LC-MS provides an additional dimension of data (mass), enabling more confident peak identification.[1] |
| Specificity | Can be limited, as different compounds may have similar retention times and UV spectra, leading to potential co-elution of impurities.[1] | High, as it can distinguish between compounds with the same retention time but different masses, allowing for the unequivocal identification of impurities.[1] | For complex mixtures or when dealing with unknown impurities, LC-MS is superior. |
| Sensitivity (LOD/LOQ) | Typically in the low nanogram (ng) to microgram (µg) per milliliter range. For example, a validated HPLC method for a pyridine derivative reported a Limit of Detection (LOD) of 0.1 µg/mL. | Can reach picogram (pg) to femtogram (fg) levels. For instance, an LC-MS method for imidazole derivatives reported LODs in the range of 1-25 nM.[2] A method for pyridine derivatives achieved an MDL of 3-6 µg/L.[3] | For trace-level impurity analysis, LC-MS is the preferred method. |
| Impurity Identification | Limited to comparison with known reference standards based on retention time. | Enables the determination of the molecular weight of impurities, providing crucial information for their identification and structural elucidation.[1] | LC-MS is essential for characterizing novel or unexpected impurities. |
| Quantitative Accuracy | Generally provides good accuracy and precision for known analytes with available reference standards. A validated method for a pyridine derivative showed recovery between 98.1-102.0% and a precision (RSD) of ≤ 1.5%. | Can be highly accurate and precise, though it may be more susceptible to matrix effects which can suppress or enhance analyte ionization. | Proper method validation is crucial for both techniques to ensure accurate quantification. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation, data interpretation, and maintenance. | The choice often depends on the laboratory's budget and the specific analytical requirements of the project. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of heterocyclic compounds by HPLC and LC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol for Pyrimidine Derivatives
This protocol outlines a reversed-phase HPLC method suitable for the purity analysis of synthesized pyrimidine compounds.[4]
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized pyrimidine compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the main peak corresponding to the pyrimidine product and any impurity peaks in the chromatogram.
-
Calculate the area of each peak.
-
Determine the purity of the synthesized compound using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Nitrogen-Containing Heterocycles
This protocol describes a mixed-mode liquid chromatography method coupled with mass spectrometry for the determination of nitrogen-containing heterocycles.[3]
1. Sample Preparation:
-
Prepare a stock solution of the synthesized heterocyclic compound in a suitable solvent (e.g., water or methanol) at a concentration of 10 mg/L.
-
For analysis, dilute the stock solution with the initial mobile phase to the desired concentration.
2. Instrumentation and Chromatographic Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Mixed-mode column (e.g., Primesep 200, 2.1 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.2% Formic Acid.
-
Gradient Program: Optimized to achieve good separation of the target compound and its impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas (Nitrogen) Temperature: 250 °C.
-
Drying Gas Flow Rate: 11.0 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3.2 kV.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.
4. Data Analysis:
-
Process the acquired data using the mass spectrometry software.
-
Identify the main compound and impurities by their retention times and mass-to-charge ratios (m/z).
-
For unknown impurities, the accurate mass measurement from a high-resolution mass spectrometer can be used to propose elemental compositions.
-
Quantify the impurities based on the peak areas in the extracted ion chromatograms.
Experimental Workflow
The following diagram illustrates a typical workflow for the purity assessment of synthesized heterocyles, from sample preparation to data analysis and interpretation.
References
Safety Operating Guide
Personal protective equipment for handling 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing potential risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved Respirator | To be used in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient, an air-purifying respirator is necessary. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or chloroprene gloves are recommended.[1][2] Always confirm specific chemical compatibility with the glove manufacturer. |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | Safety glasses are the minimum requirement.[3] A face shield should be worn when there is a risk of splashing.[2][4] |
| Body Protection | Flame-resistant Laboratory Coat | A flame-retardant and antistatic lab coat that can be quickly removed is essential.[2][5] |
| General Clothing | Long Pants and Closed-toe Shoes | This is to protect the skin from any potential spills.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent the chemical from coming into contact with skin and eyes.[1]
-
Aerosol Prevention: Avoid the formation and inhalation of dust or aerosols.[1][5]
-
Ignition Sources: Keep the substance away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[1][5][6]
Storage:
-
Container: Keep the container tightly closed in a cool, dry, and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials, such as oxidizing agents.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material in a suitable, labeled, and tightly sealed container for hazardous waste.[1][7]
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.[8] Do not dispose of it down the drain or in regular trash.[1][7]
-
Spill Cleanup: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Contain the spill using an inert absorbent material (e.g., sand or vermiculite).[7] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1]
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
